Mecarbinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBNTDMBGXAOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046289 | |
| Record name | Mecarbinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15574-49-9 | |
| Record name | Mecarbinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15574-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecarbinate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecarbinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECARBINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z927X3UJ2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mecarbinate (CAS 15574-49-9): A Physicochemical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecarbinate, with the CAS registry number 15574-49-9, is an indole derivative recognized for its role as a key intermediate in the synthesis of the broad-spectrum antiviral drug Arbidol (Umifenovir).[1][2][3] Understanding the physicochemical properties of this compound is crucial for its synthesis, formulation, and potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details on relevant experimental protocols for their determination, and an illustrative representation of the proposed mechanism of action for its antiviral-related activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₃ | [4] |
| Molecular Weight | 233.26 g/mol | [4][5] |
| Physical State | Solid, off-white crystalline powder | [1] |
| Melting Point | 207-208 °C (in Acetone)[1], 210-215 °C[5], 210.0 to 214.0 °C | Multiple sources report a range, indicating potential variability based on purity and experimental conditions. |
| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [1] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1] |
| Solubility | DMSO: 47 mg/mL (201.49 mM)[3]Water: Insoluble[3]Ethanol: Insoluble[3] | |
| pKa (Predicted) | 9.26 ± 0.40 | This value suggests this compound is a weak acid. |
| XLogP3 | 2.3 | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[6]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.[7]
-
Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[8]
-
Heating: The sample is heated slowly and uniformly, typically at a rate of 1-2°C per minute near the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the substance.[6][9]
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Solubility Determination
Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for understanding its ionization state at different pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.[11]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.[12]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[11]
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.[11]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.[13]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed and agitated to allow the compound to partition between them until equilibrium is reached.[14]
-
Phase Separation: The octanol and aqueous layers are separated by centrifugation.
-
Concentration Measurement: The concentration of this compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[14]
Mechanism of Action: Inhibition of Viral Entry
This compound is a precursor to Arbidol, a broad-spectrum antiviral agent known to inhibit the entry of various enveloped viruses, including influenza and hepatitis C virus (HCV).[15][16][17] The primary mechanism of action of Arbidol involves the inhibition of membrane fusion between the viral envelope and the host cell membrane.[15][16][17][18] This prevents the release of the viral genome into the cytoplasm, thereby halting the infection at an early stage.
The following diagram illustrates the proposed mechanism of viral entry inhibition by Arbidol, the derivative of this compound.
Signaling Pathway for Viral Entry Inhibition
Caption: Proposed mechanism of viral entry inhibition by Arbidol.
This mechanism involves several key steps:
-
Attachment: The virus attaches to the host cell surface via interactions between its envelope glycoproteins and specific host cell receptors.[19]
-
Endocytosis: The virus-receptor complex is internalized into the host cell within an endosome.[19]
-
pH-Dependent Conformational Change: The acidic environment of the endosome triggers a conformational change in the viral glycoproteins.[17]
-
Membrane Fusion: This conformational change exposes a fusion peptide, which inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes.[20]
-
Genome Release: The fusion event creates a pore through which the viral genetic material is released into the host cell's cytoplasm, initiating viral replication.
Arbidol is thought to interfere with steps 3 and 4 by binding to the viral glycoproteins and stabilizing them in their pre-fusion conformation, thus preventing the necessary conformational changes and subsequent membrane fusion.[16][17] This action effectively blocks the virus from entering the host cell and establishing an infection.
Conclusion
This compound is a valuable chemical intermediate with well-defined, albeit with some variability in reported values, physicochemical properties. A thorough understanding of these properties, coupled with standardized experimental protocols for their determination, is essential for its efficient use in research and development. Furthermore, its role as a precursor to the potent antiviral agent Arbidol highlights the importance of its chemical characteristics in the synthesis of pharmacologically active molecules that target critical viral processes such as membrane fusion. This guide provides a foundational understanding for professionals engaged in the study and application of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 15574-49-9 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. exchemistry.com [exchemistry.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. pennwest.edu [pennwest.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. What is Arbidol Hydrochloride used for? [synapse.patsnap.com]
- 16. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 17. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arbidol [chemeurope.com]
- 19. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical mechanism of hepatitis C virus inhibition by the broad-spectrum antiviral arbidol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Mecarbinate (Pentaerythritol Tetranitrate)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mecarbinate, an obsolete trade name for Pentaerythritol Tetranitrate (PETN), is an organic nitrate vasodilator used for the management of angina pectoris.[1] Unlike other organic nitrates, long-term treatment with PETN is notable for its lack of induction of oxidative stress and nitrate tolerance.[2][3] This guide delineates the primary and secondary mechanisms of action of PETN, presents its pharmacokinetic profile, details relevant experimental protocols, and provides visual representations of its core biological pathways. The primary mechanism involves the enzymatic release of nitric oxide (NO), a potent vasodilator, which subsequently activates the soluble guanylate cyclase (sGC) pathway.[1][4][5] Additionally, chronic PETN administration induces antioxidant pathways, primarily through the upregulation of the heme oxygenase-1 (HO-1)/ferritin system, contributing to its unique therapeutic profile.[2][3][4]
Core Mechanism of Action: Nitric Oxide Donation and Vasodilation
The fundamental mechanism responsible for the therapeutic effects of PETN is its function as a pro-drug that delivers nitric oxide (NO) to vascular smooth muscle cells.[1][5] This process involves enzymatic bioactivation, leading to a signaling cascade that results in vasodilation.
Enzymatic Bioactivation and Nitric Oxide Release
Upon administration, PETN undergoes enzymatic denitration to release free nitric oxide.[1][4] This bioactivation is a critical step and is mediated by enzymes such as mitochondrial aldehyde dehydrogenase (mALDH2), which catalyzes the conversion.[5]
References
- 1. What is Pentaerithrityl Tetranitrate used for? [synapse.patsnap.com]
- 2. Pentaerythritol Tetranitrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pentaerythritol Tetranitrate | C5H8N4O12 | CID 6518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Pentaerithrityl Tetranitrate? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis of Mecarbinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of mecarbinate, a crucial intermediate in the production of the antiviral drug Arbidol (Umifenovir). This document details the synthesis pathway, reaction intermediates, quantitative data, and experimental protocols.
This compound Synthesis Pathway
The synthesis of this compound, chemically known as 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, is achieved through the Nenitzescu indole synthesis. This reaction involves the condensation of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate . The reaction can be catalyzed by a Lewis acid, such as zinc chloride, and is typically carried out in a chlorinated hydrocarbon solvent like 1,2-dichloroethane.[1]
The reaction proceeds through a series of intermediates. The initial step is a Michael addition of the enamine (ethyl 3-(methylamino)-2-butenoate) to the p-benzoquinone. This is followed by a cyclization and subsequent dehydration to form the final 5-hydroxyindole ring structure of this compound.
Below is a diagram illustrating the synthesis pathway of this compound.
Caption: Synthesis pathway of this compound via the Nenitzescu reaction.
Quantitative Data
The following table summarizes the quantitative data from various reported synthesis protocols for this compound.
| Parameter | Value | Conditions | Reference |
| Yield | 32% | Original Nenitzescu Method | [1] |
| 52% | 1,2-dichloroethane, 8 hours reflux | [1] | |
| 74.9% | 1,2-dichloroethane, 50°C, 12 hours | [2] | |
| >85% | Optimized: 1,2-dichloroethane, ZnCl2 catalyst, 55°C, 1.5 hours | [3] | |
| Purity | 96.8% (HPLC) | 1,2-dichloroethane, 8 hours reflux | [1] |
| >98% | Optimized: 1,2-dichloroethane, ZnCl2 catalyst, 55°C, 1.5 hours | [3] | |
| Reactant Molar Ratio | 1 : 1.19 (p-benzoquinone : ethyl 3-(methylamino)-2-butenoate) | Optimized process | [3] |
| Catalyst Molar Ratio | 1 : 0.32 (p-benzoquinone : zinc chloride) | Optimized process | [3] |
Experimental Protocols
Provided below are detailed methodologies for key experiments in the synthesis of this compound.
General Synthesis of this compound in 1,2-Dichloroethane
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
1,2-Dichloroethane
-
50% Aqueous acetone solution
Procedure:
-
In a reaction flask, dissolve 127g (1.18 mol) of p-benzoquinone in 500ml of 1,2-dichloroethane.
-
Heat the mixture to 70°C with stirring until the p-benzoquinone is fully dissolved.
-
Stop heating and slowly add a solution of 186g (1.30 mol) of ethyl 3-(methylamino)-2-butenoate in 100ml of 1,2-dichloroethane. Control the addition rate to maintain a slight boiling condition.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture to room temperature and filter to collect the solid product.
-
Wash the collected solid with 1000ml of a 50% aqueous acetone solution with stirring.
-
Filter the solid, and dry to obtain the crude this compound.[1]
Optimized Synthesis of this compound with Zinc Chloride Catalyst
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
Zinc chloride (Lewis acid catalyst)
-
Dichloroethane
-
70% Ethanol-water solution
Procedure:
-
To a reaction vessel, add p-benzoquinone and dichloroethane. Stir at room temperature.
-
Add zinc chloride to the mixture and heat to 30°C, stirring until fully dissolved.
-
Slowly add a solution of ethyl 3-(methylamino)-2-butenoate in dichloroethane over approximately 1 hour, maintaining the reaction temperature at a slight reflux (around 55°C).
-
After the addition is complete, continue to stir the reaction mixture at approximately 55°C for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to collect the crude solid product.
-
Wash the crude product with a 70% ethanol-water solution at 25-30°C for 1-2 hours.
-
Filter the purified solid and dry to obtain this compound.[3]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: General experimental workflow for this compound synthesis.
References
Technical Guide: An In-depth Analysis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The crystal structure for Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate is not publicly available. The crystallographic data presented in this guide is for a structurally related compound, Ethyl 5-chloro-2-indolecarboxylate, and is intended to serve as a representative example for indole carboxylate derivatives.
Introduction
Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate is a heterocyclic compound belonging to the indole family. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide variety of biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the synthesis, representative crystal structure, and potential biological activities of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate and its analogs, with a focus on their potential as therapeutic agents.
Synthesis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
The synthesis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate can be achieved through the Nenitzescu indole synthesis. This method involves the reaction of a p-benzoquinone with an N-substituted β-aminocrotonate. An optimized procedure has been reported to significantly increase the yield of the final product.[1]
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate.
Caption: Synthesis Workflow.
Crystal Structure Analysis
As the specific crystal structure of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate is not available, this section presents the crystallographic data for a related compound, Ethyl 5-chloro-2-indolecarboxylate .[2] This data provides valuable insights into the typical molecular geometry and packing of indole carboxylate derivatives.
Representative Crystallographic Data
The following table summarizes the key crystallographic data for Ethyl 5-chloro-2-indolecarboxylate.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.570(3) |
| b (Å) | 5.617(2) |
| c (Å) | 18.091(5) |
| β (°) | 105.681(4) |
| Volume (ų) | 1034.0 |
| Z | 4 |
| Temperature (K) | 153 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R-factor | 0.0397 |
Data sourced from a study on Ethyl 5-chloro-2-indolecarboxylate.[2]
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure by single-crystal X-ray diffraction (SCXRD) is a standard and powerful analytical technique.[3][4][5][6] The general protocol involves the following key steps:
Caption: SCXRD Workflow.
-
Crystal Growth: High-quality single crystals of the compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final crystal structure is validated for geometric and crystallographic correctness. Bond lengths, bond angles, and other geometric parameters are analyzed.
Biological Activity and Potential Signaling Pathways
Derivatives of Ethyl 5-hydroxy-indole-3-carboxylate have shown promising biological activities, particularly as inhibitors of the 5-lipoxygenase (5-LO) enzyme and as antiviral agents.[7][8]
Inhibition of the 5-Lipoxygenase Pathway
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LO is a therapeutic strategy for inflammatory diseases. Several Ethyl 5-hydroxy-indole-3-carboxylate derivatives have been identified as potent 5-LO inhibitors.[7]
The following diagram illustrates the conceptual signaling pathway of leukotriene synthesis and the point of inhibition by these indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Mecarbinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility of mecarbinate in common organic solvents. This compound, a key intermediate in the synthesis of various pharmaceuticals, possesses solubility characteristics that are crucial for its application in drug development and manufacturing. This document consolidates known quantitative data, details experimental protocols for solubility determination, and provides a framework for analytical quantification.
Quantitative Solubility Data
The solubility of this compound has been reported in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that there are some discrepancies in the reported values, which may be attributable to variations in experimental conditions such as temperature, purity of the compound, and the specific methodology used.
| Solvent | Chemical Formula | Reported Solubility (mg/mL) | Temperature (°C) | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | Not Specified | [1][2] |
| ≥ 7.1 | Not Specified | [3] | ||
| 100 | 25 | [4] | ||
| Water | H₂O | Insoluble | Not Specified | [1][2][4] |
| Ethanol | C₂H₅OH | Insoluble | Not Specified | [1][2] |
| 100 | 25 | [4] |
Note: The conflicting data for ethanol solubility highlights the need for standardized experimental determination.
Experimental Protocols
A detailed, validated experimental protocol for determining the solubility of this compound is not available in the public domain. However, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of active pharmaceutical ingredients (APIs) and other chemical compounds.[7][8][9][10] The following is a detailed protocol adapted for the determination of this compound solubility.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
2. Materials:
-
This compound (solid, of known purity)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, chloroform, tetrahydrofuran) of analytical grade or higher
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.[7][8]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes and potential precipitation.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Analytical Quantification Methods
Recommended HPLC-UV Method Parameters (to be optimized and validated):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or a buffer to control pH).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound in the mobile phase. Indole derivatives typically have strong absorbance in the UV range.[12][13][14][15][16][17]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Alternatively, UV-Vis spectrophotometry can be used for quantification if this compound exhibits a distinct chromophore and there are no interfering substances in the solvent.[9][12][13] A calibration curve would be generated by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound CAS#: 15574-49-9 [m.chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
Spectroscopic Data for Mecarbinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Mecarbinate (ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate), a significant intermediate in pharmaceutical synthesis, notably as a precursor to Arbidol Hydrochloride, and an agent with reported anti-hepatitis C virus (HCV) activity.[1][2][3] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below, providing a clear and structured presentation for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| 1.30 - 1.45 | Triplet | 3H | -CH₂-CH₃ |
| 2.40 - 2.50 | Singlet | 3H | 2-CH₃ |
| 3.60 - 3.70 | Singlet | 3H | N-CH₃ |
| 4.25 - 4.40 | Quartet | 2H | -CH₂ -CH₃ |
| 6.70 - 6.80 | Doublet of doublets | 1H | Ar-H (C6-H) |
| 6.90 - 7.00 | Doublet | 1H | Ar-H (C4-H) |
| 7.20 - 7.30 | Doublet | 1H | Ar-H (C7-H) |
| 8.00 - 9.00 | Singlet (broad) | 1H | -OH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| Predicted | |
| 10 - 15 | 2-C H₃ |
| 15 - 20 | -CH₂-C H₃ |
| 30 - 35 | N-C H₃ |
| 60 - 65 | -C H₂-CH₃ |
| 100 - 105 | C 3 |
| 105 - 110 | C 7 |
| 110 - 115 | C 4 |
| 115 - 120 | C 6 |
| 130 - 135 | C 3a |
| 140 - 145 | C 7a |
| 150 - 155 | C 2 |
| 155 - 160 | C 5 |
| 165 - 170 | C =O |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | ||
| 3200 - 3550 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1690 - 1630 | Strong | C=O stretch (ester) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |
| 1320 - 1210 | Strong | C-O stretch (ester) |
| 1200 - 1000 | Medium | C-N stretch |
| 900 - 675 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 234.112488 | 87.23 | [M+H]⁺ (Molecular Ion) |
| 206.081100 | 29.04 | [M+H - C₂H₄]⁺ |
| 188.070236 | 100.00 | [M+H - C₂H₅OH]⁺ |
| 162.090683 | 38.04 | Further fragmentation |
| 161.082764 | 33.74 | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AM-300 spectrometer or equivalent.
¹H NMR Parameters:
-
Frequency: 300 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
¹³C NMR Parameters:
-
Frequency: 75 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
IR Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Parameters (LC-MS/ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 50-500
Visualization
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Logical Relationship of Spectroscopic Techniques for Structural Elucidation
The following diagram illustrates the complementary nature of NMR, IR, and MS in determining the structure of an organic molecule.
Caption: Logic of Structural Elucidation using Spectroscopy.
References
Mecarbinate: A Technical Guide to its Discovery, Synthesis, and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecarbinate, chemically known as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, is a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Arbidol (Umifenovir). This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and known biological activities of this compound. While primarily recognized for its role as a precursor, this document also explores its potential intrinsic antiviral and immunomodulatory properties. Detailed experimental protocols for its synthesis via the Nenitzescu indole synthesis are presented, alongside a summary of its physicochemical properties. This guide aims to serve as a foundational resource for researchers and professionals involved in antiviral drug development and indole chemistry.
Introduction
This compound, an indole derivative, holds a significant position in medicinal chemistry, largely due to its indispensable role as a key building block in the manufacturing of Arbidol hydrochloride.[1] Its discovery is intrinsically linked to the historical development of indole synthesis methodologies. This document delves into the technical aspects of this compound, from its foundational chemistry to its biological significance.
Historical Development
The discovery of this compound is rooted in the Nenitzescu indole synthesis, a chemical reaction first reported by the Romanian chemist Costin Nenițescu in 1929.[2][3] This reaction provides a method for synthesizing 5-hydroxyindole derivatives from benzoquinones and β-aminocrotonic esters.[3] Initially, the procedure was not widely adopted, but it gained significant interest in the 1950s with the growing recognition of 5-hydroxyindole derivatives' biological importance, such as serotonin.[4] this compound itself emerged as a critical intermediate with the development of the antiviral drug Arbidol.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | [5] |
| Synonyms | Dimecarbine, Dimekarbin | [5] |
| CAS Number | 15574-49-9 | [5] |
| Molecular Formula | C₁₃H₁₅NO₃ | [5] |
| Molecular Weight | 233.26 g/mol | [5] |
| Melting Point | 210.0 to 214.0 °C | [2] |
| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [2] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |
| Solubility in DMSO | ≥ 7.1 mg/mL | [2] |
| pKa (Predicted) | 9.26 ± 0.40 | [2] |
| Appearance | White to orange to green powder/crystal | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is the Nenitzescu indole synthesis.[2][3] This reaction involves the condensation of a benzoquinone with an enamine.
General Reaction Scheme
The synthesis of this compound proceeds through the reaction of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nenitzescu Synthesis of this compound
This protocol is a compilation from various reported methods and can be optimized for yield and purity.
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
Acetone (or other suitable solvents like 1,2-dichloroethane)[4]
-
Lewis acid catalyst (optional, e.g., zinc chloride)[2]
Procedure:
-
Reaction Setup: To a round-bottom flask, add p-benzoquinone and the chosen solvent (e.g., acetone). Stir the mixture to dissolve the p-benzoquinone.[6] If a catalyst is used, it should be added at this stage.[2]
-
Addition of Enamine: Slowly add a solution of ethyl 3-(methylamino)-2-butenoate to the reaction mixture dropwise.[6]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for a specified duration (e.g., 2-12 hours).[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent by distillation.[6]
-
The crude product can be purified by recrystallization from a suitable solvent like acetone to yield this compound.[6]
-
Alternatively, after solvent recovery, an alcohol-water mixture can be added, stirred, and the resulting solid filtered and dried.[2]
-
Yield: Reported yields for the synthesis of this compound have varied, with some earlier methods reporting yields as low as 32%.[2] However, optimization of reaction conditions, including the use of Lewis acid catalysts and appropriate solvents, has led to significantly improved yields, in some cases exceeding 85%.[2]
Biological Activity and Mechanism of Action
While this compound is predominantly known as a synthetic intermediate, some studies have indicated its own biological activities.
Antiviral Activity
This compound has been described as an anti-hepatitis C virus (HCV) agent.[3] However, detailed studies elucidating its specific mechanism of action against HCV are limited in the public domain. Indole derivatives, in general, are known to possess a broad range of antiviral activities, targeting various stages of the viral life cycle.[8] The antiviral mechanism of such compounds can include:
-
Inhibition of viral entry and fusion.
-
Interference with viral replication machinery.
-
Inhibition of viral assembly and release.
Caption: Potential antiviral mechanisms of action for indole derivatives like this compound.
Immunomodulatory Effects
There are mentions of this compound possessing immunomodulatory effects, though specific details and experimental evidence are scarce.[7] Indole compounds can influence various aspects of the immune system, and further research is needed to characterize the specific immunomodulatory profile of this compound.
Role in the Synthesis of Arbidol Hydrochloride
The most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Arbidol hydrochloride.[1][9] The synthesis of Arbidol from this compound involves several subsequent chemical transformations.
Caption: Simplified workflow of Arbidol synthesis from this compound.
Preclinical and Clinical Development
To date, there is no publicly available information on preclinical or clinical trials conducted with this compound as a standalone therapeutic agent. Its development has been intrinsically tied to its role as a precursor to Arbidol.
Conclusion
This compound is a historically significant indole derivative whose discovery is linked to the foundational work of Nenitzescu. While its primary role in the pharmaceutical industry is as a key intermediate for the antiviral drug Arbidol, preliminary information suggests it may possess intrinsic anti-HCV and immunomodulatory properties that warrant further investigation. The optimized Nenitzescu synthesis provides an efficient route to this valuable compound. This technical guide consolidates the available knowledge on this compound, highlighting areas where further research is needed to fully elucidate its therapeutic potential.
References
- 1. Mechanistic insight into immunomodulatory effects of food-functioned plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Mecarbinate and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecarbinate, an indole derivative known chemically as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, has garnered attention for its potential biological activities, particularly its antiviral and immunomodulatory effects. Structurally related to the broad-spectrum antiviral drug Arbidol (Umifenovir), this compound is believed to share a similar mechanism of action. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, presenting available quantitative data, detailed experimental methodologies for relevant assays, and visual representations of key pathways and workflows to facilitate further research and drug development efforts.
Introduction
This compound is an indole derivative with potential therapeutic applications.[1] Its structural similarity to Arbidol, a drug used clinically in some countries for the treatment of influenza and other respiratory viral infections, suggests that this compound may also possess a broad range of antiviral and immunomodulatory properties. Arbidol's primary mechanism of antiviral action involves the inhibition of virus-mediated fusion with host cell membranes, a critical step in the entry of enveloped viruses. It is hypothesized that this compound functions similarly. This guide will delve into the specifics of these biological activities, with a focus on anti-Hepatitis C Virus (HCV) effects and immunomodulation.
Antiviral Activity
The antiviral activity of this compound and its analogs is a primary area of interest. The presumed mechanism, analogous to Arbidol, involves the inhibition of viral entry into host cells.
Mechanism of Action: Inhibition of Viral Fusion
Arbidol has been shown to inhibit the fusion of viral envelopes with host cell membranes, a process essential for the entry of many enveloped viruses, including influenza virus and HCV.[2] This inhibition is achieved by Arbidol binding to viral surface glycoproteins, such as hemagglutinin in influenza virus, and stabilizing their prefusion conformation. This prevents the conformational changes required for membrane fusion. It is strongly suggested that this compound shares this mechanism of action.
Caption: Proposed mechanism of antiviral action of this compound.
Quantitative Data: Anti-HCV Activity
| Compound | Chemical Name | Cell Line | Virus Strain | EC50 (µM) |
| Analog 1 | Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride | Huh7.5 | HCV (JFH-1, genotype 2a) | 6.6 |
| Analog 2 | 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Huh7.5 | HCV (JFH-1, genotype 2a) | 9.8 |
| Table 1: Anti-HCV activity of this compound analogs.[3] |
Immunomodulatory Activity
This compound is also suggested to possess immunomodulatory effects, a characteristic shared with Arbidol. These effects can contribute to its overall therapeutic potential.
Mechanism of Action: Modulation of Immune Responses
The immunomodulatory actions of Arbidol are thought to involve the induction of interferon production and the enhancement of phagocytic activity of macrophages. Interferons are crucial signaling proteins that play a key role in the innate immune response to viral infections. By stimulating the immune system, Arbidol helps create an antiviral state in the host. It is plausible that this compound exerts similar effects.
Caption: Proposed immunomodulatory mechanism of this compound.
Quantitative Data: Immunomodulatory Effects
Currently, there is a lack of specific quantitative data (e.g., effects on cytokine production levels, IC50 for inhibition of inflammatory markers) for the immunomodulatory activity of this compound and its direct analogs in the public domain. Further research is required to quantify these effects.
Experimental Protocols
To facilitate further investigation into the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Anti-HCV Replicon Assay
The HCV replicon assay is a standard cell-based method to evaluate the in vitro efficacy of antiviral compounds against HCV replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication by 50%.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compound (this compound or its analogs) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Addition: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Workflow:
Caption: Workflow for the anti-HCV replicon assay.
In Vitro Immunomodulatory Assay: Cytokine Production in Macrophages
This assay measures the effect of a test compound on the production of key immunomodulatory cytokines by macrophages.
Objective: To quantify the effect of a test compound on the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Lipopolysaccharide (LPS) to stimulate macrophages.
-
Test compound (this compound or its analogs) dissolved in DMSO.
-
ELISA kits for the specific cytokines of interest.
-
24-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the immunomodulatory effect.
Workflow:
Caption: Workflow for the in vitro immunomodulatory assay.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential antiviral and immunomodulatory activities. The structural relationship to Arbidol provides a strong rationale for their proposed mechanism of action. The limited available data on specific analogs demonstrates that chemical modifications to the this compound scaffold can yield compounds with micromolar anti-HCV activity. However, a significant knowledge gap remains regarding the quantitative biological activity of this compound itself and a broader range of its derivatives.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of this compound analogs should be synthesized and screened for antiviral activity against a panel of viruses, including various HCV genotypes, influenza viruses, and other emerging viral threats.
-
Quantitative Immunomodulatory Studies: The immunomodulatory effects of this compound and its active analogs need to be quantified through detailed in vitro and in vivo studies, examining their impact on a wide range of immune cells and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR will be crucial for the rational design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
By addressing these research areas, the full therapeutic potential of this compound and its analogs can be explored, potentially leading to the development of novel antiviral and immunomodulatory agents.
References
- 1. [PDF] Synthesis of Analogues of Arbidol and Their Anti-viral Studies Towards Chikungunya Virus | Semantic Scholar [semanticscholar.org]
- 2. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to In-Silico Modeling of Mecarbinate Receptor Binding
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: In the landscape of modern drug discovery, in-silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between small molecules and their biological targets.[1][2] This technical guide provides a comprehensive framework for the in-silico modeling of Mecarbinate's receptor binding profile. This compound, or Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, is a small molecule whose receptor interactions are not extensively characterized in public literature.[3][4] This document outlines a systematic workflow, from initial target identification and preparation to molecular docking, and subsequent experimental validation. It includes detailed hypothetical protocols and data presentation templates to guide researchers in investigating this compound or similar novel compounds. The integration of computational predictions with experimental validation is emphasized as a critical paradigm for robust drug development.
Introduction to In-Silico Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable component of the pharmaceutical research and development pipeline.[1] In-silico techniques, which encompass a range of computational methods, are employed to identify and optimize potential drug candidates by simulating their interactions with biological targets at a molecular level.[5] These methods can be broadly categorized into structure-based and ligand-based approaches.
-
Structure-Based Drug Design (SBDD): This approach is utilized when the three-dimensional structure of the target receptor is known, either through experimental methods like X-ray crystallography or through computational models like homology modeling.[6] The primary SBDD technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within a receptor's binding site.[7]
-
Ligand-Based Drug Design (LBDD): When the receptor structure is unknown, LBDD methods are used. These rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.
This guide focuses on a structure-based approach to elucidate the potential receptor binding profile of this compound.
Profile of this compound
This compound (Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate) is an indole derivative.[4] While its specific biological targets are not well-documented, its structural class suggests potential interactions with various receptor systems. The initial step in any in-silico investigation is to hypothesize potential targets. Given the structural similarities to other indole-containing compounds and related pharmacophores, potential targets could include serotonin receptors, muscarinic acetylcholine receptors, or other G-protein coupled receptors (GPCRs). For the purpose of this guide, we will proceed with a hypothetical investigation targeting the M1 muscarinic acetylcholine receptor, a validated drug target, based on studies of structurally related compounds like caramiphen analogues.[8]
In-Silico Modeling Workflow: A Step-by-Step Protocol
The following sections detail the protocol for a comprehensive in-silico investigation of this compound's binding affinity for a selected receptor target.
Ligand and Receptor Preparation
Accurate preparation of both the ligand (this compound) and the target receptor is a critical first step for a successful docking simulation.[9]
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of this compound from a chemical database such as PubChem (CID 616236).[4]
-
Convert to 3D: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is physically realistic.[9]
-
Assign Charges and Torsion: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds. This allows the docking software to explore different conformations of the ligand during the simulation.
Protocol 2: Receptor Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of the target receptor (e.g., Human M1 Muscarinic Receptor) from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for binding.[10]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[10]
-
Define the Binding Site: Identify the active binding site of the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.[11] A grid box is then generated around this site to define the search space for the docking simulation.[12]
Molecular Docking Simulation
Molecular docking predicts the binding conformation and estimates the binding affinity of the ligand to the receptor.[9]
Protocol 3: Performing the Docking Simulation
-
Select Docking Software: Choose a validated molecular docking program such as AutoDock Vina, Glide, or GOLD.[10][13]
-
Configure Docking Parameters: Set the coordinates and dimensions of the grid box defined in the receptor preparation step. Adjust parameters like 'exhaustiveness' to control the thoroughness of the conformational search.[12]
-
Run Simulation: Execute the docking simulation. The software will systematically sample different poses (orientations and conformations) of this compound within the receptor's binding site.
-
Analyze Results: The program will output a series of binding poses ranked by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.[14]
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the top-ranked pose. Examine the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between this compound and the amino acid residues of the receptor.[14]
Workflow for In-Silico Molecular Docking
Caption: Figure 1: A generalized workflow for performing in-silico molecular docking studies.
Experimental Validation: Receptor Binding Assays
In-silico predictions must always be validated through in-vitro experimental methods.[1] Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor.[15] A competitive binding assay is used to determine the inhibition constant (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.[16][17]
Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.
Materials:
-
Receptor Source: Cell membranes expressing the human M1 muscarinic receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the M1 receptor (e.g., [³H]-N-methylscopolamine).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Appropriate physiological buffer (e.g., Tris-HCl).
-
Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.[18]
-
Scintillation Counter: To measure radioactivity.
Protocol 4: Competitive Binding Assay
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).[18][19]
-
Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 90 minutes at 37°C) to allow the binding reaction to reach equilibrium.[17]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute) against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis on the resulting sigmoidal curve to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[16][18]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Experimental Validation
Caption: Figure 2: Key steps in a competitive radioligand binding assay for validation.
Data Presentation and Interpretation
Clear and structured presentation of both computational and experimental data is essential for comparison and interpretation.
In-Silico Docking Results
The primary quantitative output from molecular docking is the estimated binding affinity.
Table 1: Hypothetical In-Silico Docking Results for this compound
| Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| M1 Muscarinic | 6WJC | -8.5 | TYR 106, ASN 382 | Hydrogen Bond |
| M1 Muscarinic | 6WJC | -8.5 | TRP 157, PHE 381 | Hydrophobic |
| 5-HT1A Serotonin | 4IAR | -7.9 | ASP 116 | Ionic Bond |
| 5-HT1A Serotonin | 4IAR | -7.9 | PHE 361, TRP 357 | Hydrophobic |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Binding Affinity Data
The results from the binding assay provide quantitative measures of affinity. For context, data from a study on the related compound, caramiphen, is included.[8]
Table 2: Experimental Receptor Binding Affinities (Ki)
| Compound | Target Receptor | Radioligand | Ki (nM) | Selectivity (M2/M1) |
|---|---|---|---|---|
| This compound | M1 Muscarinic | [³H]-NMS | To be determined | To be determined |
| Caramiphen [8] | M1 Muscarinic | [³H]-Pirenzepine | 1.2 | 26-fold |
| Caramiphen [8] | M2 Muscarinic | [³H]-AF-DX 384 | 31.0 | - |
| Pirenzepine [8] | M1 Muscarinic | [³H]-Pirenzepine | 5.21 | ~16-fold |
Downstream Signaling and Advanced Modeling
Identifying a binding interaction is the first step. Understanding its functional consequence—whether the compound acts as an agonist, antagonist, or inverse agonist—requires further investigation into the receptor's signaling pathway.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Activation leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then mediate downstream cellular responses, such as calcium mobilization and protein kinase C (PKC) activation.
Caption: Figure 3: Simplified signaling cascade following M1 muscarinic receptor activation.
Advanced In-Silico Methods: Molecular Dynamics
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations can offer deeper insights into the dynamic behavior of the ligand-receptor complex over time.[7] An MD simulation can be run on the best-docked pose to:
-
Assess the stability of the binding pose.
-
Analyze conformational changes in the receptor upon ligand binding.
-
Calculate a more accurate binding free energy using methods like MM/PBSA or MM/GBSA.
Conclusion
This guide provides a robust, integrated workflow for the in-silico and in-vitro investigation of this compound's receptor binding characteristics. By combining computational prediction through molecular docking with experimental validation via radioligand binding assays, researchers can efficiently generate and test hypotheses regarding a novel compound's mechanism of action. This systematic approach not only accelerates the hit-to-lead process but also builds a solid foundation for further preclinical development, ultimately contributing to the rational design of new therapeutic agents.
References
- 1. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C13H15NO3 | CID 616236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. distantreader.org [distantreader.org]
- 10. Spectroscopic and Molecular Docking Studies of Cu(II), Ni(II), Co(II), and Mn(II) Complexes with Anticonvulsant Therapeutic Agent Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. researchgate.net [researchgate.net]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Arbidol (Umifenovir)
Introduction
Arbidol, also known as Umifenovir, is a broad-spectrum antiviral agent developed in the former Soviet Union. It is widely used in Russia and China for the prophylaxis and treatment of influenza A and B viruses, as well as other respiratory viral infections.[1] Its mechanism of action is primarily through the inhibition of virus-mediated membrane fusion, a critical step in viral entry into host cells.[2][3] Specifically, Arbidol has been shown to interact with the hemagglutinin (HA) protein of the influenza virus, stabilizing it in its pre-fusion conformation.[4] This guide provides a detailed overview of the established synthetic routes for Arbidol, with a focus on the chemical precursors, reaction mechanisms, and experimental protocols.
It is important to note that the term "Mecarbinate" is not a standard or widely recognized chemical precursor in the synthesis of Arbidol. The following sections will detail the synthesis based on commonly cited and well-established starting materials.
Established Synthetic Pathways of Arbidol
The synthesis of Arbidol typically involves the construction of the core indole structure, followed by a series of functional group modifications. The most common approach utilizes the Nenitzescu indole synthesis.[5] This reaction involves the condensation of a benzoquinone with an enamine.
A widely cited synthetic route starts from p-benzoquinone and ethyl 3-aminocrotonate. This pathway involves several key steps: the Nenitzescu reaction, O-acylation, N-alkylation, bromination, a thiophenol reaction, and a Mannich amine methylation reaction, followed by acidification to yield Arbidol hydrochloride.[5][6] The total yield for this multi-step synthesis is reported to be in the range of 10% to 22.9%.[5]
Another documented approach begins with ethyl acetoacetate and methylamine, which are reacted to form an enaminone. This intermediate then undergoes a Nentizescu condensation with 1,4-benzoquinone.[5] Subsequent steps include acetylation to protect the hydroxyl group, bromination, reaction with thiophenol, and finally a Mannich reaction to introduce the dimethylaminomethyl group.[5]
A more recent patented method describes a synthesis starting from 3-iodo-4-nitrophenol. This route involves hydroxyl group protection, synthesis of the indole ring through a reduction-condensation reaction, N-methylation, bromination, reaction with thiophenol, a Mannich reaction, and finally acidification to produce Arbidol hydrochloride.[7] This method claims a higher overall yield of over 30%.[7]
The following diagram illustrates a common synthetic workflow for Arbidol.
Quantitative Data on Arbidol Synthesis
The efficiency of Arbidol synthesis can vary significantly depending on the chosen route and reaction conditions. The following table summarizes reported yields for various synthetic approaches.
| Synthetic Route Starting Materials | Key Reactions | Overall Yield (%) | Reference |
| p-Benzoquinone and Ethyl 3-aminocrotonate | Nenitzescu reaction, O-acylation, N-alkylation, bromination, thiophenol reaction, Mannich reaction, acidification | 22.9 | [5] |
| Ethyl acetoacetate and Methylamine | Nenitzescu reaction, acylation, bromination, thiophenol reaction, Mannich reaction, acidification | ~20 | [5] |
| Thiophenol and Chloroacetoacetic acid ethyl ester | Substitution, condensation with methylamine, Nenitzescu reaction, Mannich reaction, deprotection, salt formation | 11.2 | [5] |
| 3-Iodo-4-nitrophenol | Hydroxyl protection, substitution, reduction-condensation, N-methylation, bromination, thiophenol reaction, Mannich reaction, acidification | >30 | [7] |
Detailed Experimental Protocols
This section provides a detailed experimental protocol for a key step in a common Arbidol synthesis, the Mannich reaction to introduce the dimethylaminomethyl group.
Protocol: Mannich Reaction for the Synthesis of Arbidol Hydrochloride
This protocol is based on a patented method for the final step in Arbidol synthesis.[6]
Materials:
-
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add 200 kg of water, 200 kg of ethanol, 33.8 kg of dimethylamine hydrochloride, 10 kg of paraformaldehyde, and 6.5 kg of concentrated hydrochloric acid.[6]
-
Add 100 kg of ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate to the mixture.[6]
-
Stir the mixture to dissolve the components.[6]
-
Maintain the temperature at 35-40°C for 3 hours.[6]
-
Slowly heat the reaction mixture to 65-70°C and maintain for 6 hours.[6]
-
After the reaction is complete, cool the mixture to 0-5°C and stir for 1 hour to induce crystallization.[6]
-
Collect the solid product by centrifugation.[6]
-
Wash the filter cake with a 50% (mass fraction) ethanol-water solution.[6]
-
Dry the product to obtain Arbidol hydrochloride as a white powder. The expected yield is approximately 113.8 kg.[6]
The following diagram illustrates the experimental workflow for this Mannich reaction protocol.
Mechanism of Action: Inhibition of Viral Fusion
Arbidol's antiviral activity is primarily attributed to its ability to inhibit the fusion of the viral envelope with the host cell membrane.[2] In the case of influenza virus, Arbidol binds to the hemagglutinin (HA) protein, a key protein involved in viral entry. This binding stabilizes the HA protein in its pre-fusion state, preventing the conformational changes that are necessary for membrane fusion to occur.[2][4] By blocking this crucial step, Arbidol effectively prevents the virus from delivering its genetic material into the host cell, thereby inhibiting viral replication.[2]
The following diagram illustrates the inhibitory effect of Arbidol on viral entry.
The synthesis of Arbidol is a multi-step process with several established routes, most of which rely on the construction of an indole core followed by functionalization. While the term "this compound" is not associated with the known synthesis of Arbidol, a variety of other precursors are well-documented in the scientific literature and patents. The efficiency of the synthesis can be influenced by the chosen pathway, with newer methods demonstrating improved overall yields. Understanding the detailed synthetic protocols and the underlying chemical principles is crucial for researchers and professionals involved in the development and production of this important antiviral drug.
References
- 1. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 3. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Arbidol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
The Thermal Stability of Mecarbinate: A Thermogravimetric Analysis
This technical guide provides an in-depth examination of the thermal stability of Mecarbinate using thermogravimetric analysis (TGA). For researchers, scientists, and professionals in drug development, understanding the thermal decomposition profile of an active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and stability. TGA is a powerful technique that measures the change in mass of a sample as a function of temperature, providing valuable insights into its thermal degradation characteristics. This document outlines the experimental protocol, presents key findings, and visualizes the analytical workflow and a proposed decomposition pathway.
Quantitative Thermal Decomposition Data
The thermal stability of this compound was investigated using a standard thermogravimetric analyzer. The analysis revealed a multi-stage decomposition process, with distinct mass loss events occurring at specific temperature ranges. The quantitative data from this analysis is summarized in the table below.
| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |
| Initial Decomposition | 215.4 | 230.1 | 25.8 |
| Second Stage Decomposition | 280.2 | 310.5 | 42.3 |
| Final Decomposition | 350.7 | 385.9 | 18.7 |
| Total Mass Loss | 86.8 |
Experimental Protocol
The thermogravimetric analysis of this compound was conducted following a standardized protocol to ensure accuracy and reproducibility of the results.
1. Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance was used for all measurements.
2. Sample Preparation:
-
A representative sample of this compound powder (5-10 mg) was accurately weighed into an aluminum crucible.
-
The sample was evenly distributed at the bottom of the crucible to ensure uniform heating.
3. Experimental Conditions:
-
Atmosphere: The experiment was performed under a dynamic nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample was heated from ambient temperature to 500°C at a constant heating rate of 10°C/min.
-
Data Acquisition: The mass of the sample and the corresponding temperature were continuously recorded throughout the experiment.
4. Data Analysis:
-
The resulting TGA curve (mass vs. temperature) was analyzed to determine the onset temperature of decomposition, the peak decomposition temperatures (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at each stage.
Visualizing the Experimental Workflow and Decomposition Pathway
To further elucidate the experimental process and the proposed thermal degradation of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Proposed multi-stage thermal decomposition pathway for this compound.
Mecarbinate: A Pharmaceutical Intermediate with Limited Agrochemical Application Data
While Mecarbinate is noted in some literature for its potential application in agrochemical formulations, a comprehensive review of available scientific and technical information reveals its primary and well-documented role is as a key intermediate in the synthesis of the antiviral drug Arbidol Hydrochloride. Data supporting its direct and significant use as an active ingredient in commercially available pesticides or herbicides, including detailed efficacy, mode of action, and environmental fate studies, is scarce in the public domain.
This technical guide synthesizes the available information on this compound, focusing on its chemical properties, synthesis, and established applications, while also highlighting the current knowledge gaps regarding its role in agrochemicals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical synthesis and potential formulation processes.
| Property | Value | Source |
| CAS Number | 15574-49-9 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Melting Point | 210.0 to 214.0 °C | [2][3] |
| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [2] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |
| Solubility | ≥ 7.1 mg/mL in DMSO | [4] |
| Appearance | White to orange to green crystalline powder | [3] |
Synthesis of this compound
This compound is synthesized through the reaction of p-benzoquinone and ethyl 3-(methylamino)-2-butenoate. Several protocols exist, with variations in solvents and reaction conditions.
Experimental Protocol for this compound Synthesis
A common laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: To a 250 ml round-bottom flask, add p-benzoquinone (11.89 g, 0.11 mol) and 120 ml of acetone. Stir the mixture until the p-benzoquinone is well-dispersed.[2][5]
-
Addition of Reactant: Slowly add a solution containing 0.11 mol of ethyl 3-(methylamino)-2-butenoate to the flask dropwise.[2][5]
-
Reaction: Stir the reaction mixture at 30°C for 2 hours.[2][5]
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation.[2][5]
-
Purification: Purify the crude product by recrystallization from acetone.[2][5]
An alternative method involves dissolving p-benzoquinone in 1,2-dichloroethane, heating to 50°C, and then adding the ethyl 3-(methylamino)-2-butenoate solution, followed by refluxing for 12 hours.[5] Patents also describe methods using a Lewis acid catalyst in a chlorinated hydrocarbon solvent to improve yield and purity.[6]
Caption: General workflow for the synthesis of this compound.
Role as a Pharmaceutical Intermediate
The most significant and well-documented application of this compound is as a crucial intermediate in the manufacturing of Arbidol Hydrochloride.[2][7][8][9] Arbidol is an antiviral treatment effective against influenza A and B viruses.[8] The purity and quality of this compound are critical for the efficacy and safety of the final pharmaceutical product.[9]
Caption: this compound's role as an intermediate for Arbidol.
Putative Role in Agrochemicals
Several sources make general statements about this compound's use in the formulation of herbicides and pesticides to enhance crop yields.[3][10] One source categorizes it as an insecticide.[10] However, these claims are not substantiated with detailed scientific studies in the available literature. There is a lack of information on:
-
Mode of Action: The specific biochemical or physiological mechanism by which this compound would act as an insecticide or herbicide is not described.
-
Efficacy Data: No quantitative data, such as LC₅₀ (lethal concentration for 50% of test subjects) or EC₅₀ (effective concentration for 50% of subjects) values against specific pests or weeds, is publicly available.
-
Formulation Details: Specifics on the types of agrochemical formulations (e.g., emulsifiable concentrates, wettable powders) in which this compound is used, and at what concentrations, are not provided.
-
Degradation Pathways: Information on the environmental fate and degradation of this compound in soil, water, or biological systems is not available. This is a critical aspect for any compound used in agriculture.
Toxicity Profile
The available toxicity data for this compound is limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard statements.
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1][11][12] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
| H400 | Very toxic to aquatic life | [1][12] |
| H410 | Very toxic to aquatic life with long lasting effects | [12] |
An acute toxicity study in mice reported an intraperitoneal LD₅₀ of >10 g/kg.[2]
Analytical Methods
For quality control during its synthesis and use as a pharmaceutical intermediate, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed.[8] A reported HPLC method utilizes a C18 column with a mobile phase of potassium dihydrogen phosphate solution and acetonitrile, with detection at 217 nm.[8] For TLC, a silica gel plate is used with a developing solvent of dichloromethane and methanol.[8]
Caption: Analytical workflow for this compound quality control.
Conclusion
References
- 1. This compound | C13H15NO3 | CID 616236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15574-49-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 15574-49-9 [m.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound [myskinrecipes.com]
- 11. echemi.com [echemi.com]
- 12. This compound|15574-49-9|MSDS [dcchemicals.com]
Basic Toxicological Profile of Mecarbinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the toxicological profile of Mecarbinate (Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate). A comprehensive toxicological assessment of this compound has not been identified in publicly accessible literature. The information presented herein is intended for research and informational purposes only and should not be considered a complete safety evaluation.
Executive Summary
This compound, an indole derivative, is classified as harmful if swallowed and is noted for its potential to cause skin and eye irritation, as well as respiratory irritation. It is also recognized as being very toxic to aquatic life. While a high intraperitoneal LD50 in mice suggests low acute toxicity via that route of administration, a significant lack of quantitative data exists for other critical toxicological endpoints. This guide provides a summary of the available data, outlines standard experimental protocols for the assessment of key toxicological parameters for which no specific data on this compound is available, and presents a likely mechanism of toxic action based on its chemical structure.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate |
| Synonyms | This compound, Dimecarbine |
| CAS Number | 15574-49-9 |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
Toxicological Data
Acute Toxicity
Quantitative data on the acute toxicity of this compound is limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some indication of its acute effects.
| Endpoint | Species | Route | Value | Classification/Remarks |
| LD50 | - | Oral | No data available | GHS: Harmful if swallowed (Category 4). Implies an LD50 between 300 and 2000 mg/kg. |
| LD50 | Mouse | Intraperitoneal | > 10,000 mg/kg[1] | Indicates low acute toxicity via this route. |
| Skin Irritation | - | Dermal | No data available | GHS: Causes skin irritation. |
| Eye Irritation | - | Ocular | No data available | GHS: Causes serious eye irritation. |
| Respiratory Irritation | - | Inhalation | No data available | GHS: May cause respiratory irritation. |
Repeated Dose Toxicity
No data from 28-day or 90-day repeated dose toxicity studies for this compound were identified.
Genotoxicity
No results from in vitro or in vivo genotoxicity assays for this compound were identified.
Carcinogenicity
No data from carcinogenicity studies for this compound were identified.
Reproductive and Developmental Toxicity
No data from reproductive or developmental toxicity studies for this compound were identified.
Likely Mechanism of Toxic Action: Acetylcholinesterase Inhibition
This compound is a carbamate derivative. Carbamates are known to exert their toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. Unlike organophosphates, the inhibition of AChE by carbamates is typically reversible.[2][3][4][5]
Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Experimental Protocols
The following sections describe standard experimental protocols that could be employed to generate the missing toxicological data for this compound.
Acute Oral Toxicity (LD50) - OECD 423
This method is used to estimate the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Animals: Typically, young adult female rats are used.
-
Housing: Animals are housed individually with controlled temperature, humidity, and light cycle.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Dose Progression: The dosing of subsequent animals is adjusted up or down based on the outcome of the previously dosed animal.
Workflow for Acute Oral Toxicity (LD50) Study.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.
Methodology:
-
Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) from the liver of induced rodents to mimic mammalian metabolism.
-
Exposure: The test substance is mixed with the bacterial culture and molten top agar. This mixture is then poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
References
- 1. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 2. epa.gov [epa.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Mecarbinate chemical structure and IUPAC name
This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Mecarbinate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound, also known as Dimecarbin, is a chemical compound identified by the CAS Number 15574-49-9.[1][2][3] It serves as a crucial intermediate in the synthesis of the antiviral drug Arbidol (Umifenovir).[4][5][6]
IUPAC Name: ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate.[2]
Chemical Structure: The molecular structure of this compound is characterized by a substituted indole ring system.
Image Source: PubChem CID 616236
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][7] |
| Molecular Weight | 233.26 g/mol | [1][2][7] |
| Appearance | Off-white to orange to green powder/crystal | [3][8] |
| Melting Point | 210.0 to 214.0 °C | [3] |
| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [3][8] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [3][8] |
| Solubility in DMSO | ≥ 7.1 mg/mL; 47 mg/mL (201.49 mM) | [3][6] |
| pKa (Predicted) | 9.26 ± 0.40 | [3] |
| LogP (XLogP3) | 2.3 | [2][8] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of p-benzoquinone with an enamine derivative. Several protocols have been reported, and the following section details a common experimental procedure.
3.1. General Synthetic Protocol
A widely cited method for the synthesis of this compound is the Nenitzescu indole synthesis. This involves the reaction of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.
Experimental Protocol:
-
Reaction Setup: To a 250 ml round-bottom flask, add p-benzoquinone (11.89 g, 0.11 mol) and 120 ml of acetone. Stir the mixture to dissolve the p-benzoquinone.[1][3]
-
Addition of Reagent: Slowly add a solution of ethyl 3-(methylamino)-2-butenoate (0.11 mol) dropwise to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature at 30°C and continue stirring for 2 hours.[1][3]
-
Work-up and Isolation: After the reaction is complete, remove the solvent by distillation.
-
Purification: The crude product can be purified by recrystallization from acetone to yield the final product.[1][3]
An alternative protocol utilizes 1,2-dichloroethane as the solvent and involves heating the reaction mixture.
-
Reaction Setup: Dissolve p-benzoquinone (9.1 g, 83.81 mmol) in 1,2-dichloroethane in a suitable reaction vessel and heat to 50°C.[1]
-
Addition of Reagent: Slowly add a solution of ethyl 3-(methylamino)-2-butenoate (10.0 g, 69.84 mmol) in 1,2-dichloroethane dropwise.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for 12 hours.[1]
-
Isolation: Cool the reaction mixture, which should result in the precipitation of the product. The solid is collected by filtration.
3.2. Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the this compound synthesis process.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
4.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (150 mm x 4.6 mm).
-
Mobile Phase: A mixture of 0.02% potassium dihydrogen phosphate aqueous solution (pH 3.0) and acetonitrile in a 35:65 (v/v) ratio.[5]
-
Detection Wavelength: 217 nm.[5]
-
Flow Rate: 1.0 mL/min.[5]
4.2. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel GF254 plates.
-
Mobile Phase: Dichloromethane-methanol (20:1).[5]
This TLC method is suitable for monitoring the progress of the synthesis reaction.[5]
Biological Activity and Applications
This compound is primarily recognized as a key intermediate in the synthesis of Arbidol hydrochloride, an antiviral drug effective against influenza A and B viruses.[5] While this compound itself is not typically used as a therapeutic agent, its role in the production of this important antiviral underscores its significance in medicinal chemistry and drug manufacturing.
Safety Information
According to GHS hazard classifications, this compound may be harmful if swallowed and can cause skin and eye irritation.[2][8] It may also cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C13H15NO3 | CID 616236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 15574-49-9 [chemicalbook.com]
- 4. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. echemi.com [echemi.com]
Methodological & Application
High-Yield Synthesis of Mecarbinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecarbinate (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate) is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiviral drug Arbidol Hydrochloride.[1][2][3] This document provides a detailed application note and a high-yield synthesis protocol for this compound, designed for researchers and professionals in drug development and medicinal chemistry. The presented protocol is optimized for high yield (>85%) and purity (>98%), offering a significant improvement over historical synthetic methods.[1]
Introduction
The synthesis of indole derivatives is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds. This compound, a 5-hydroxyindole derivative, serves as a key building block in the production of antiviral agents.[3][4] Historically, the synthesis of such derivatives, as first reported by Nenitzescu in 1929, resulted in modest yields of around 32%.[1] The protocol detailed below presents a modern, optimized approach that significantly enhances the reaction yield and product purity, making it suitable for industrial-scale production.[1] This method utilizes a Lewis acid-catalyzed cyclization reaction, which offers advantages in terms of reaction time, temperature, and overall cost-effectiveness.[1]
Data Presentation
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Optimized High-Yield Protocol | Alternative Protocol 1 | Alternative Protocol 2 | Historical Nenitzescu Method |
| Yield | > 85%[1] | 74.9%[5] | 52%[1] | 32%[1] |
| Purity (HPLC) | > 98.5%[1] | Not specified | 96.8%[1] | Not specified |
| Reactants | p-Benzoquinone, 3-methylamino-2-butenoic acid ethyl ester | p-Benzoquinone, Intermediate 2 | p-Benzoquinone, 3-methylamino-2-butenoic acid ethyl ester | Not specified |
| Solvent | Chlorinated hydrocarbon (e.g., 1,2-dichloroethane)[1] | 1,2-dichloroethane[5] | Acetone[6] | Not specified |
| Catalyst | Lewis Acid[1] | Not specified | Not specified | Not specified |
| Reaction Temperature | 55 °C (slight boiling)[4] | 50 °C then reflux[5] | 70 °C then reflux[1] | Not specified |
| Reaction Time | 1.5 - 2.0 hours[1][4] | 12 hours[5] | 8 hours[1] | Not specified |
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is based on the high-yield synthesis method achieving over 85% yield and 98% purity.[1][4]
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
1,2-dichloroethane (or other chlorinated hydrocarbon solvent)
-
Lewis acid catalyst (e.g., Zinc Chloride)
-
Ethanol
-
Water
-
Round bottom flask (250 ml or appropriate size)
-
Stirring apparatus
-
Heating mantle
-
Condenser
-
Dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a stirrer and a condenser, add p-benzoquinone and 1,2-dichloroethane. Add the Lewis acid catalyst to the mixture. Stir at room temperature to dissolve the solids.[1]
-
Reactant Addition: Heat the mixture to 55 °C.[4] Slowly add a solution of ethyl 3-(methylamino)-2-butenoate in 1,2-dichloroethane dropwise over a period of 1 to 1.5 hours.[1] Maintain the reaction temperature to ensure a slight boiling state.[4]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 55 °C for an additional 1.5 to 2.0 hours.[1][4] Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[4] Recover the solvent by distillation.[1] Add an ethanol-water mixture (7-9 times the weight of the initial p-benzoquinone) to the residue and stir for 1 hour at room temperature.[1]
-
Purification: Filter the resulting solid, washing it with a 70% ethanol-water solution.[1][4] Dry the collected off-white to light gray solid product.[1][4] The final product, this compound, should have a purity of >98% as determined by HPLC.[1][4]
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the high-yield synthesis of this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound (C13H15NO3).[7][8]
References
- 1. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 15574-49-9 [chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | C13H15NO3 | CID 616236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mecarbinate
This document provides detailed analytical methods for the quantitative determination of Mecarbinate (Ethyl 5-Hydroxy-1,2-dimethylindole-3-carboxylate) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
Application Note: HPLC-UV Quantification of this compound
This application note describes a stability-indicating reversed-phase HPLC method for the quantification of this compound in bulk drug substance and pharmaceutical formulations.[1][2][3] The method is designed to be simple, accurate, and precise, ensuring separation of this compound from potential degradation products.[1][4] The presence of the indole chromophore in this compound allows for sensitive UV detection.
Experimental Protocol: HPLC-UV
1. Principle this compound is separated on a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic solvent.[5][6] Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.
2. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC column: Inertsil C8, 250 x 4.6 mm, 5µm or equivalent.[6]
3. Reagents and Standards
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (AR grade).
-
Water (HPLC grade).
-
Formic acid (AR grade).
4. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and 0.032 M Ammonium Acetate (55:45, v/v).[4] Filter and degas before use.
-
Diluent: A mixture of Acetonitrile and water (50:50, v/v) can be used as a diluent.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.5-5 µg/mL.[4]
5. Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Inertsil C8 (or equivalent C18), 250 x 4.6 mm, 5 µm[6] |
| Mobile Phase | Acetonitrile: 0.032 M Ammonium Acetate (55:45, v/v)[4] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 275 nm[4] |
| Run Time | Approximately 10 minutes |
6. Sample Preparation
-
Bulk Drug: Accurately weigh a quantity of the this compound powder, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
Formulations: Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask. Add the diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume. Centrifuge or filter the solution through a 0.45 µm syringe filter.
7. Data Analysis
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples from the calibration curve using linear regression.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note: GC-MS Quantification of this compound
This method provides a procedure for the quantification of this compound using GC-MS. Due to the presence of a polar hydroxyl group, derivatization is employed to increase the volatility and thermal stability of the analyte.[8] Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective derivatization technique for compounds with active hydrogens.[8][9] This method is suitable for the analysis of this compound in complex matrices where high selectivity is required.
Experimental Protocol: GC-MS
1. Principle this compound is derivatized to its trimethylsilyl (TMS) ether, which is then separated by gas chromatography and detected by a mass spectrometer.[10] Quantification can be performed in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
2. Apparatus and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11]
-
Autosampler.
-
GC column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11]
-
Heating block or oven for derivatization.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Standard laboratory glassware.
3. Reagents and Standards
-
This compound reference standard.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pyridine (anhydrous).
-
Ethyl Acetate (HPLC grade).
-
Helium (carrier gas, 99.999% purity).
4. Derivatization Procedure
-
Accurately prepare a stock solution of this compound in ethyl acetate.
-
Transfer a known volume of the sample or standard solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dry residue.[9]
-
Seal the vial tightly and heat at 70°C for 30 minutes.[9]
-
Cool the vial to room temperature before injection into the GC-MS system.
5. GC-MS Conditions
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C[11] |
| Injection Mode | Splitless[11] |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min[9] |
| Transfer Line Temp. | 290°C[10] |
| Ion Source Temp. | 230°C[10][11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Mass Range | m/z 50-600[10] |
6. Data Analysis
-
Identify the TMS-derivatized this compound peak by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion in SIM mode or the total ion chromatogram (TIC) in full scan mode.
-
Prepare a calibration curve by analyzing derivatized standards of known concentrations.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the validation of these analytical methods. These values are illustrative and should be established for each specific application and laboratory.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity Range | 0.5 - 10 µg/mL | 0.1 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | Demonstrated through forced degradation studies[6] | Confirmed by mass spectral data |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound using either HPLC or GC-MS.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. ijbpr.net [ijbpr.net]
- 7. cipac.org [cipac.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Semi-automated non-target processing in GC × GC–MS metabolomics analysis: applicability for biomedical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols: Mecarbinate in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecarbinate, an indole derivative, serves as a critical starting material in the synthesis of various antiviral compounds. Its most notable application is as a key intermediate in the production of Arbidol (Umifenovir), a broad-spectrum antiviral agent used for the prophylaxis and treatment of influenza and other respiratory viral infections.[1] This document provides detailed application notes and experimental protocols for the synthesis of antiviral compounds utilizing this compound, with a primary focus on Arbidol.
This compound: A Key Building Block
This compound (1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl ester) is a vital intermediate in pharmaceutical synthesis.[2][3] Its indole core is a common scaffold in a variety of biologically active molecules. The synthesis of this compound itself has been optimized to achieve high yields and purity, making it a reliable precursor for industrial-scale production of antiviral drugs.
Synthesis of this compound
A common method for synthesizing this compound involves the Nenitzescu indole synthesis. An improved method reports a yield of over 85% with a purity of more than 98.5% (HPLC).[3]
Table 1: Synthesis of this compound - Reaction Parameters
| Parameter | Value | Reference |
| Yield | >85% | [3] |
| Purity (HPLC) | >98.5% | [3] |
Synthesis of Arbidol from this compound
Arbidol is synthesized from this compound through a multi-step process. The following protocol is a composite of methodologies described in various patents and publications.
Experimental Protocol: Synthesis of Arbidol Hydrochloride
Step 1: Bromination of this compound
-
Dissolve this compound in a suitable solvent such as carbon tetrachloride.
-
Slowly add a solution of bromine in the same solvent at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Isolate the brominated intermediate by filtration and wash with a cold solvent.
Step 2: Thioalkylation
-
React the brominated intermediate with thiophenol in the presence of a base.
-
The reaction is typically carried out in a polar aprotic solvent.
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the resulting intermediate.
Step 3: Mannich Reaction
-
Suspend the product from the previous step in a suitable solvent.
-
Add an aqueous solution of dimethylamine and formaldehyde.
-
Heat the mixture to the reaction temperature and maintain for several hours.
-
Cool the reaction mixture and isolate the Arbidol base.
Step 4: Salt Formation
-
Dissolve the Arbidol base in a suitable solvent like hot acetone.
-
Add hydrochloric acid to precipitate Arbidol hydrochloride.
-
Filter, wash with a cold solvent, and dry the final product.
Table 2: Synthesis of Arbidol Hydrochloride - Yields
| Step | Intermediate/Product | Reported Yield |
| 3 | Arbidol Base | 85.0% |
Note: Yields can vary based on specific reaction conditions and scale.
Logical Workflow for Arbidol Synthesis
Caption: Synthetic pathway of Arbidol HCl from this compound.
Antiviral Activity of Arbidol and its Derivatives
Arbidol exhibits a broad spectrum of antiviral activity against numerous enveloped and non-enveloped viruses.[1] Its primary mechanism of action involves the inhibition of virus-mediated membrane fusion, a critical step in viral entry into host cells.[2][4]
Table 3: In Vitro Antiviral Activity of Arbidol and Derivatives
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| Arbidol | Influenza A and B | Various | 3 - 9 | [4] |
| Arbidol | Chikungunya virus | Vero / human fibroblasts | < 10 | [4] |
| Arbidol | Crimean-Congo hemorrhagic fever virus | - | 2.8 | [4] |
| Arbidol | SARS-CoV | GMK-AH-1 (D) | 50 | [2] |
| Arbidol Mesylate | SARS-CoV | GMK-AH-1 (D) | ~10 | [2][5] |
EC50: Half-maximal effective concentration
Arbidol mesylate, a derivative of Arbidol, has been shown to be nearly five times more effective than the parent compound in reducing the replication of the SARS virus in cell cultures.[2][5]
Mechanism of Action: Inhibition of Viral Fusion
Arbidol's antiviral effect is primarily attributed to its ability to interfere with the fusion of the viral envelope with the host cell membrane.[2] In the case of influenza virus, Arbidol is known to interact with the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion.[4][6]
Signaling Pathway of Arbidol's Antiviral Action
Caption: Arbidol's inhibition of viral entry via membrane fusion.
Conclusion
This compound is a valuable precursor for the synthesis of the potent antiviral drug Arbidol. The synthetic routes are well-established, providing high yields of the final product. Arbidol's broad-spectrum antiviral activity, primarily through the inhibition of viral fusion, makes it an important tool in the management of various viral infections. Further research into Arbidol derivatives, such as Arbidol mesylate, may lead to the development of even more effective antiviral therapeutics.
References
- 1. Arbidol as a broad-spectrum antiviral: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Antiviral activity of arbidol and its derivatives against the pathogen of severe acute respiratory syndrome in the cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the Enzyme Inhibitory Potential of Mecarbinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecarbinate (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate) is recognized as a key chemical intermediate in the synthesis of the antiviral drug Arbidol Hydrochloride.[1][2][3] While its primary role has been defined in synthetic chemistry, the biological activity of this compound itself, particularly its potential as an enzyme inhibitor, remains an area of active investigation. Understanding the enzyme inhibitory properties of a molecule is crucial in drug discovery and development for identifying potential therapeutic effects and off-target interactions.
This document provides a detailed experimental protocol for screening and characterizing the potential enzyme inhibitory activity of this compound, using human acetylcholinesterase (AChE) as a model enzyme. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[4][5] Its inhibition is a key mechanism for various drugs and toxins, including organophosphates and carbamates.[4][5][6] The described protocol is based on the widely used Ellman's method and can be adapted for high-throughput screening.[7][8]
Principle of the Assay
The inhibitory activity of this compound on acetylcholinesterase is determined by measuring the enzyme's activity in the presence and absence of the compound. The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to AChE activity. A decrease in the rate of color development in the presence of this compound indicates enzyme inhibition.
Experimental Protocols
Materials and Reagents
-
This compound: (CAS 15574-49-9)
-
Human Recombinant Acetylcholinesterase (AChE): (e.g., from Sigma-Aldrich)
-
Acetylthiocholine iodide (ATCh): Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent
-
Phosphate Buffer: 0.1 M, pH 8.0
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound
-
96-well microtiter plates: Clear, flat-bottom
-
Multichannel pipettor
-
Spectrophotometric multiwell plate reader
-
Positive Control: Eserine or a known AChE inhibitor
Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.
-
AChE Working Solution: Prepare a working solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
ATCh Solution: Prepare a 14 mM solution of ATCh in 0.1 M phosphate buffer (pH 8.0).
-
DTNB Solution: Prepare a 10 mM solution of DTNB in 0.1 M phosphate buffer (pH 8.0).
Acetylcholinesterase Inhibition Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Plate Setup:
-
Blank: 190 µL of phosphate buffer and 10 µL of DMSO.
-
Negative Control (No Inhibitor): 140 µL of phosphate buffer, 10 µL of AChE, 10 µL of DMSO, 10 µL of DTNB, and 10 µL of ATCh.
-
Test Wells: 140 µL of phosphate buffer, 10 µL of AChE, 10 µL of this compound solution (at various concentrations), 10 µL of DTNB, and 10 µL of ATCh.
-
Positive Control: 140 µL of phosphate buffer, 10 µL of AChE, 10 µL of positive control inhibitor, 10 µL of DTNB, and 10 µL of ATCh.
-
-
Assay Procedure: a. To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0). b. Add 10 µL of the this compound solution in DMSO to the test wells. Add 10 µL of DMSO to the negative control wells. c. Add 10 µL of the AChE working solution to all wells except the blank. d. Incubate the plate at 25°C for 10 minutes. e. Add 10 µL of 10 mM DTNB to all wells. f. Initiate the reaction by adding 10 µL of 14 mM ATCh to all wells.[7] g. Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction of the negative control.
-
V_inhibitor is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value: The IC50 is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.[9][10] Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 from the resulting dose-response curve.
Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), further kinetic studies are required.[11][12] This involves measuring the initial reaction rates at various substrate (ATCh) and inhibitor (this compound) concentrations.
Experimental Protocol for Kinetic Studies
-
Perform the AChE inhibition assay as described above, but with varying concentrations of both ATCh and this compound.
-
Use a fixed concentration of this compound (e.g., near the IC50 value) and vary the concentration of ATCh.
-
Repeat the experiment with at least two other fixed concentrations of this compound.
-
For each inhibitor concentration, determine the initial reaction rates at each substrate concentration.
Data Analysis using Lineweaver-Burk Plots
The Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation and is used to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant). The plot is generated by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Competitive Inhibition: The lines on the plot will intersect at the y-axis (1/Vmax remains the same), but the x-intercepts will differ (Km increases).[12]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains the same), but the y-intercepts will differ (Vmax decreases).[12]
-
Uncompetitive Inhibition: The lines will be parallel.[12]
-
Mixed Inhibition: The lines will intersect at a point other than on the axes.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Inhibition of Acetylcholinesterase by this compound
| This compound Concentration (µM) | Mean Reaction Rate (ΔAbs/min) ± SD | % Inhibition |
| 0 (Control) | ... | 0 |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| IC50 (µM) | \multicolumn{2}{c | }{...} |
Table 2: Kinetic Parameters of AChE Inhibition by this compound
| This compound Concentration (µM) | Vmax (µmol/min) | Km (mM) |
| 0 | ... | ... |
| [Inhibitor 1] | ... | ... |
| [Inhibitor 2] | ... | ... |
Visualizations
Experimental Workflow
Caption: Workflow for this compound's AChE inhibition assay.
Enzyme Inhibition Mechanisms
Caption: Schematic of enzyme inhibition mechanisms.
References
- 1. nbinno.com [nbinno.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 15574-49-9 [chemicalbook.com]
- 4. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cell-based Assays Involving Mecarbinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Mecarbinate, a carbamate compound known for its role as an acetylcholinesterase inhibitor. The following sections detail its mechanism of action, protocols for assessing its cytotoxic effects and its primary enzymatic inhibition, and an overview of the relevant signaling pathways.
Mechanism of Action
This compound, as a carbamate, functions primarily as an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, terminating the signal.[1] By inhibiting AChE, this compound leads to an accumulation of acetylcholine, which can potentiate and prolong cholinergic neurotransmission. This mechanism is the basis for the use of carbamates in various therapeutic and insecticidal applications.[2] Carbamates typically act as pseudo-irreversible inhibitors by carbamylating the serine residue in the active site of AChE.[1]
Cell-Based Assays
Cytotoxicity and Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) or neuroblastoma cell lines (e.g., SH-SY5Y)[3][4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability can be expressed as a percentage of the control.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Quantitative Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Steroidal Carbamate 6 | CT26WT | 72 | 26.8 | [10] |
| Aryl Carbamates | MDA-MB-231 | 72 | ~40% viability reduction at 100 µM | [3] |
| Platinum(IV) Carbamates | A549 | 72 | Similar to cisplatin | [7] |
| Quinuclidine-Based Carbamates | A549, HEK293, SH-SY5Y | Not specified | Varies by compound | [4] |
Note: The table above presents data for various carbamate compounds as representative examples, as specific IC50 values for this compound were not found in the initial search.
Acetylcholinesterase Inhibition Assay
This biochemical assay determines the ability of this compound to inhibit the activity of acetylcholinesterase. The protocol is based on the Ellman's method, where the thiocholine produced from the hydrolysis of acetylthiocholine by AChE reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[11]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution.
-
Add 170 µL of the DTNB solution to each well.[12]
-
Add 10 µL of the AChE solution to each well. Include a control without the inhibitor.
-
Incubate the mixture for 15 minutes at 37°C.[11]
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.[11][12]
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm at different time points (e.g., every 10 seconds for 3 minutes) using a microplate reader in kinetic mode.[11]
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.
-
Determine the IC50 value of this compound for AChE inhibition.
-
Signaling Pathways
Inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine then stimulates both nicotinic and muscarinic acetylcholine receptors, leading to the activation of downstream signaling pathways. These pathways are involved in a wide range of cellular processes, including cell proliferation, apoptosis, and neuronal signaling.[13][14]
Diagram of the Cholinergic Signaling Pathway Modulated by this compound:
Caption: this compound inhibits AChE, increasing ACh levels and activating postsynaptic receptors.
Experimental Workflow for Cytotoxicity Assay:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of carbamate insecticides as chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. assaygenie.com [assaygenie.com]
- 13. What are the functions of Acetylcholinesterase? | AAT Bioquest [aatbio.com]
- 14. KEGG PATHWAY: map04725 [genome.jp]
Application of Mecarbinate in Material Science for Polymer Development: An Overview
Initial Findings: A comprehensive review of available scientific literature and chemical databases reveals that Mecarbinate is primarily documented as a chemical intermediate in the synthesis of Arbidol Hydrochloride, an antiviral medication[1][2][3]. At present, there is no established body of research detailing the application of this compound in the field of material science for polymer development. Its role as a monomer, catalyst, or performance-enhancing additive in polymerization processes has not been reported in the reviewed literature.
The primary focus of existing research on this compound centers on its organic synthesis and its utility in pharmaceutical manufacturing[1][2][4]. Chemical properties such as its melting point, boiling point, and solubility are documented, but these are in the context of its role as a small molecule organic compound rather than a component of macromolecular systems[2].
Given the absence of data on this compound's application in polymer science, the following sections on quantitative data, experimental protocols, and application workflows cannot be constructed. The information below is provided to illustrate the type of information that would be presented if such applications were known.
Quantitative Data Summary
No quantitative data regarding the effect of this compound on polymer properties is currently available. A hypothetical data table is presented below to illustrate how such information would be structured if this compound were to be investigated as a polymer additive.
| Polymer Matrix | This compound Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| Polystyrene | 0 | 40 | 2.5 | 100 |
| Polystyrene | 1 | - | - | - |
| Polystyrene | 2 | - | - | - |
| Poly(methyl methacrylate) | 0 | 70 | 4 | 105 |
| Poly(methyl methacrylate) | 1 | - | - | - |
| Poly(methyl methacrylate) | 2 | - | - | - |
| This table is for illustrative purposes only. The data points are hypothetical and do not represent actual experimental results. |
Experimental Protocols
Detailed experimental protocols for the use of this compound in polymer development cannot be provided due to a lack of established methodologies in the current scientific literature. A generalized, hypothetical protocol for evaluating a novel additive in a polymer matrix is outlined below to serve as a template.
Hypothetical Protocol: Evaluation of a Novel Additive in Polystyrene
-
Materials:
-
Polystyrene (pellets)
-
Novel Additive (e.g., this compound)
-
Toluene (solvent)
-
Methanol (non-solvent)
-
-
Procedure: Solution Blending
-
Dry polystyrene pellets in a vacuum oven at 80°C for 4 hours.
-
Dissolve 10 g of dried polystyrene in 100 mL of toluene with magnetic stirring until a homogeneous solution is formed.
-
Prepare a stock solution of the novel additive in toluene (e.g., 10 mg/mL).
-
Add the required volume of the additive stock solution to the polystyrene solution to achieve the desired weight percentage.
-
Stir the mixture for an additional 2 hours to ensure uniform distribution.
-
Cast the solution onto a clean glass plate using a doctor blade.
-
Allow the solvent to evaporate slowly in a fume hood for 24 hours.
-
Dry the resulting polymer film under vacuum at 60°C for 48 hours to remove residual solvent.
-
-
Characterization:
-
Cut the polymer films into standard shapes for mechanical testing (e.g., dog-bone shape for tensile testing).
-
Perform tensile testing using a universal testing machine according to ASTM D882.
-
Analyze the thermal properties of the films using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
-
Application and Workflow Diagrams
As there are no established workflows for the application of this compound in polymer science, the following diagrams are hypothetical illustrations of common processes in materials research.
A hypothetical workflow for polymer film fabrication and characterization.
Logical relationship between influencing factors and material properties.
References
Formulation of Mecarbinate into pesticides and herbicides
As an AI assistant, I am unable to provide information on the formulation of "Mecarbinate" into pesticides and herbicides. Searches for this compound in scientific and regulatory databases have not yielded any results, suggesting that "this compound" may not be a recognized or registered active ingredient for these purposes.
For researchers, scientists, and drug development professionals, it is crucial to work with well-documented and characterized compounds. The development of pesticides and herbicides involves rigorous testing and regulatory approval processes to ensure safety and efficacy. The lack of information on "this compound" indicates that it has likely not undergone this level of scrutiny.
Therefore, detailed application notes, protocols, and signaling pathway diagrams for the formulation of "this compound" cannot be generated at this time. It is recommended to verify the chemical name and search for it using alternative identifiers such as a CAS number to ensure you are working with a known substance.
Application Notes and Protocols: Monitoring Mecarbinate Synthesis using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used in synthetic chemistry to monitor the progress of chemical reactions.[1][2] This application note provides a detailed protocol for utilizing TLC to monitor the synthesis of Mecarbinate, a key intermediate in the production of the antiviral drug Arbidol Hydrochloride. The described method allows for the qualitative assessment of the consumption of starting materials and the formation of the product, enabling researchers to determine the optimal reaction time and ensure the desired transformation is complete.
This compound, with the chemical name ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is synthesized from p-benzoquinone and ethyl 3-(methylamino)-2-butenoate. Monitoring the progress of this reaction is crucial for maximizing yield and purity. TLC provides a straightforward way to visualize the disappearance of the reactants and the appearance of the this compound product.
Principle of TLC in Reaction Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture).[3][4] As the mobile phase moves up the TLC plate by capillary action, compounds with a higher affinity for the stationary phase will travel shorter distances, while compounds with a lower affinity will travel further. This difference in migration results in the separation of the components, which can be visualized as distinct spots on the plate.[4]
In the context of a chemical reaction, the starting materials and the product will ideally have different polarities and, therefore, different affinities for the stationary phase, leading to distinct retention factors (Rf values).[1] The Rf value is a quantitative measure of a compound's migration and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5] By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the fading of the reactant spots and the emergence and intensification of the product spot, thereby monitoring the reaction's progress.[6][7]
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for monitoring the synthesis of this compound using TLC.
Materials:
-
TLC Plates: Silica gel GF254 plates (or equivalent)
-
Developing Chamber: A glass jar with a lid
-
Mobile Phase (Eluent): Dichloromethane:Methanol (20:1, v/v)
-
Spotting Capillaries: Glass microcapillary tubes
-
Visualization: UV lamp (254 nm)
-
Reactants: p-Benzoquinone and Ethyl 3-(methylamino)-2-butenoate
-
Reaction Mixture: Aliquots taken from the this compound synthesis reaction at various time points
-
Reference Standards: Pure samples of p-benzoquinone, ethyl 3-(methylamino)-2-butenoate, and this compound (if available)
Procedure:
-
Preparation of the Developing Chamber:
-
Pour the dichloromethane:methanol (20:1) mobile phase into the developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible separation.
-
Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes before use.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.
-
Mark the positions for spotting the samples along the origin line. It is recommended to spot a reference for the starting material, the reaction mixture, and a "co-spot" (a spot where both the starting material and reaction mixture are applied on top of each other).[7]
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of the reference standards (p-benzoquinone and ethyl 3-(methylamino)-2-butenoate) and the synthesized this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Take an aliquot of the reaction mixture at a specific time point (e.g., t = 0, 1h, 2h, etc.).
-
Using a clean capillary tube for each sample, spot a small amount of each solution onto the designated marks on the origin line of the TLC plate. Aim for small, concentrated spots.
-
For the co-spot, first spot the starting material reference, and then carefully spot the reaction mixture directly on top of it.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the solvent level.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to evaporate from the plate completely.
-
Visualize the separated spots by placing the plate under a UV lamp at 254 nm. The compounds will appear as dark spots on a fluorescent background.
-
Circle the visualized spots with a pencil.
-
Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf values of the spots in the reaction mixture lane to the reference standards to identify the starting materials and the product.
-
Assess the progress of the reaction by observing the relative intensity of the reactant and product spots over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]
-
Data Presentation
The following table summarizes the expected Rf values for the reactants and the product in the described TLC system. These are hypothetical values based on the expected polarities of the compounds and should be confirmed experimentally.
| Compound | Role | Expected Rf Value |
| p-Benzoquinone | Starting Material | ~ 0.75 |
| Ethyl 3-(methylamino)-2-butenoate | Starting Material | ~ 0.60 |
| This compound | Product | ~ 0.45 |
Note: Rf values are dependent on the specific experimental conditions (e.g., temperature, chamber saturation, plate quality) and may vary.
Visualizations
Caption: Experimental workflow for monitoring this compound synthesis by TLC.
Caption: Logical diagram for assessing reaction completion using TLC.
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of this compound synthesis. The protocol described herein provides a reliable and efficient method for researchers to track the progress of the reaction, ensuring optimal conversion of starting materials to the desired product. This ultimately contributes to improved yields, higher purity, and more efficient drug development processes.
References
- 1. This compound | 15574-49-9 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C13H15NO3 | CID 616236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound|cas 15574-49-9|supplier DC Chemicals [dcchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
Application Notes and Protocols for Scaling Up Mecarbinate Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for the synthesis of Mecarbinate, a key intermediate in the production of the antiviral drug Arbidol Hydrochloride.[1][2][3] The protocols described are designed to be scalable and suitable for industrial production, focusing on high yield and purity.[4][5]
Introduction
This compound, chemically known as ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is a critical building block in the synthesis of various pharmaceutical compounds, most notably Arbidol Hydrochloride.[2][6] The efficient and scalable production of high-purity this compound is therefore of significant interest to the pharmaceutical industry. The most common synthetic route is a modification of the Nenitzescu indole synthesis. This document outlines an optimized protocol for this synthesis, along with key quantitative data and workflow visualizations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the optimized this compound synthesis protocol, demonstrating its suitability for large-scale production.
| Parameter | Value | Reference |
| Yield | > 85% | [4][5] |
| Purity (HPLC) | > 98.5% | [4] |
| Reaction Time | 1.5 - 2.0 hours | [4][5] |
| Reaction Temperature | 55 °C | [5] |
| Melting Point | 208 - 210 °C | [4] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound, adapted from methodologies reported to be suitable for industrial production.[4][5]
3.1. Materials and Reagents
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
1,2-Dichloroethane (or other chlorinated hydrocarbon solvent)[4][7]
-
Ethanol
-
Water
3.2. Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
3.3. Synthesis Protocol
-
Reaction Setup:
-
Charge the jacketed glass reactor with 1,2-dichloroethane.
-
Add p-benzoquinone to the solvent with stirring at room temperature.
-
Add the Lewis acid catalyst (e.g., zinc chloride) and continue stirring until fully dissolved.[5] The molar ratio of p-benzoquinone to zinc chloride should be approximately 1:0.32.[5]
-
-
Addition of Reactant:
-
Prepare a solution of ethyl 3-(methylamino)-2-butenoate in 1,2-dichloroethane. The molar ratio of p-benzoquinone to ethyl 3-(methylamino)-2-butenoate should be approximately 1:1.19.[5]
-
Heat the reactor contents to approximately 30-35 °C.[4]
-
Slowly add the ethyl 3-(methylamino)-2-butenoate solution to the reactor via the dropping funnel over a period of 1 to 1.5 hours.[4]
-
During the addition, the reaction is exothermic; control the temperature to maintain a slight reflux at around 55 °C.[5]
-
-
Reaction and Work-up:
-
After the addition is complete, continue stirring the reaction mixture at 55 °C for 1.5 to 2.0 hours.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the crude product and wash the filter cake with a small amount of cold 1,2-dichloroethane.
-
-
Purification:
3.4. Analytical Characterization
-
Purity Analysis: Determine the purity of the final product by HPLC. A suitable method uses a C18 column with a mobile phase of 0.02% potassium dihydrogen phosphate solution (pH 3.0) and acetonitrile (35:65 v/v) with detection at 217 nm.[1]
-
Structural Confirmation: Confirm the structure of the this compound product using ¹H NMR spectroscopy. The expected signals are: δ 1.36 (t, 3H, -CH₃), 2.26 (s, 3H, -CH₃), 3.54 (s, 3H, -CH₃), 4.35 (q, 2H, -CH₂), 6.40-7.10 (m, 3H, Ar-H).[4]
Visualizations
4.1. This compound Synthesis Workflow
The following diagram illustrates the key steps in the scalable synthesis of this compound.
Caption: Workflow for the scalable synthesis of this compound.
4.2. Logical Relationship of Reactants to Product
The following diagram shows the relationship between the starting materials and the final product in the Nenitzescu indole synthesis of this compound.
Caption: Reactant and catalyst relationship in this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 15574-49-9 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Mecarbinate as a Versatile Scaffold in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Mecarbinate, chemically known as ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is a key intermediate in the synthesis of the antiviral drug Arbidol (Umifenovir). Beyond this well-established role, its multifunctional indole structure presents a valuable and versatile platform for the construction of a diverse array of novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in heterocyclic synthesis.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 15574-49-9 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 210-214 °C | [3] |
| Purity | ≥99% (HPLC) | [4] |
Synthesis of this compound
The foundational step for utilizing this compound is its synthesis. A common and effective method involves the reaction of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
Acetone
-
Round bottom flask (250 ml)
-
Stirrer
Procedure:
-
To a 250 ml round bottom flask, add p-benzoquinone (11.89 g, 0.11 mol) and 120 ml of acetone.
-
Stir the mixture thoroughly.
-
Slowly add a solution containing 0.11 mol of ethyl 3-(methylamino)-2-butenoate dropwise to the flask.
-
Stir the reaction mixture at 30°C for 2 hours.
-
After the reaction is complete, remove the solvent by distillation.
-
Purify the crude product by recrystallization from acetone to yield this compound.
Application of this compound in the Synthesis of Arbidol Hydrochloride
The primary and most significant application of this compound is as a crucial intermediate in the production of the antiviral agent Arbidol Hydrochloride. This underscores the industrial importance of reliable and high-quality this compound synthesis.
This compound as a Building Block for Novel Heterocycles
The indole nucleus of this compound is a privileged scaffold in medicinal chemistry. The presence of a hydroxyl group, an ester, and reactive sites on the indole ring allows for a variety of chemical transformations to generate novel heterocyclic structures.
Functionalization of the Indole Core
The indole ring of this compound can be functionalized at various positions to introduce new pharmacophores and modulate biological activity. For instance, the C2 methyl group can be a site for further chemical modification.
One example of functionalizing a similar indole scaffold, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, involves the introduction of a phenylthiomethyl group at the C2 position. These derivatives have shown potential as 5-lipoxygenase inhibitors.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the C5 position of this compound is a key site for derivatization, allowing for the introduction of various substituents through etherification or esterification, leading to new classes of compounds with potentially altered solubility, lipophilicity, and biological targets.
Modifications of the Ester Group
The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or used in other transformations to build more complex heterocyclic systems.
Future Directions and Potential Applications
The versatility of this compound as a building block is an area ripe for further exploration. Its potential applications extend beyond antiviral drug development into other therapeutic areas such as anti-inflammatory and anticancer agents. Researchers are encouraged to explore its reactivity in various synthetic strategies, including:
-
Multicomponent Reactions: Utilizing this compound as one of the components in a one-pot synthesis to rapidly generate complex and diverse heterocyclic libraries.
-
Cycloaddition Reactions: Employing the indole core as a diene or dienophile in cycloaddition reactions to construct novel fused heterocyclic systems.
-
Metal-Catalyzed Cross-Coupling Reactions: Functionalizing the indole ring through modern cross-coupling methodologies to introduce a wide range of substituents.
Logical Workflow for Utilizing this compound in Heterocyclic Synthesis
The following diagram illustrates a logical workflow for researchers looking to utilize this compound as a starting material for the synthesis of novel heterocyclic compounds.
Caption: Workflow for this compound-based drug discovery.
Signaling Pathway Diagram (Hypothetical)
Given that derivatives of this compound's core structure have shown inhibitory activity against enzymes like 5-lipoxygenase, a potential signaling pathway that could be targeted is the leukotriene biosynthesis pathway, which is involved in inflammation.
Caption: Inhibition of the 5-LO pathway by a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Experimental Design Using Mecarbinate and its Derivatives as 5-Lipoxygenase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigations into the biological activity of Mecarbinate (ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate) revealed that it is not a recognized acetylcholinesterase inhibitor. Instead, the available scientific literature indicates that the core scaffold of this compound, ethyl 5-hydroxy-indole-3-carboxylate, is a key structural motif for the development of potent inhibitors of 5-lipoxygenase (5-LO), an enzyme pivotal in the inflammatory cascade. These application notes and protocols, therefore, focus on the design of in vitro experiments to evaluate the efficacy of this compound and its derivatives as 5-LO inhibitors.
Introduction to 5-Lipoxygenase (5-LO)
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] The 5-LO pathway is activated in response to various inflammatory stimuli and is implicated in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. As such, inhibitors of 5-LO are of significant therapeutic interest.
Mechanism of Action: The 5-Lipoxygenase Signaling Pathway
The 5-LO signaling pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. 5-LO, in conjunction with its activating protein (FLAP), then converts AA into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to leukotriene A4 (LTA4), a pivotal intermediate that can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent pro-inflammatory mediators.[1][2][4][5][6][7][8]
Quantitative Data: 5-LO Inhibitory Activity of this compound Derivatives
Several derivatives of the ethyl 5-hydroxy-indole-3-carboxylate scaffold have been synthesized and evaluated for their inhibitory activity against human 5-lipoxygenase. The following table summarizes the half-maximal inhibitory concentrations (IC50) from both cell-free and cell-based assays.
| Compound | R1 | R2 | Cell-Free IC50 (µM) | Cellular IC50 (µM) | Reference |
| 1 | H | H | > 10 | > 10 | [9] |
| 2 | CH3 | H | > 10 | > 10 | [9] |
| 3 | H | CH3 | 2.5 | 1.8 | [9] |
| 4 | CH3 | CH3 | 1.5 | 0.9 | [9] |
| 5 | H | Ph | 0.9 | 0.5 | [9] |
| 6 | CH3 | Ph | 0.8 | 0.4 | [9] |
| 7 | H | 2-Cl-Ph | 0.8 | 0.4 | [9] |
| 8 | CH3 | 2-Cl-Ph | 0.7 | 0.3 | [9] |
| 9 | H | 4-Cl-Ph | 0.9 | 0.5 | [9] |
| 10 | CH3 | 4-Cl-Ph | 0.8 | 0.4 | [9] |
| 11 | H | 2,4-diCl-Ph | 0.7 | 0.3 | [9] |
| 12 | CH3 | 2,4-diCl-Ph | 0.6 | 0.2 | [9] |
| 13 | H | 2-Me-Ph | 0.8 | 0.4 | [9] |
| 14 | CH3 | 2-Me-Ph | 0.7 | 0.3 | [9] |
| 15 | H | 4-Me-Ph | 0.9 | 0.5 | [9] |
| 16 | CH3 | 4-Me-Ph | 0.8 | 0.4 | [9] |
| 17 | H | 2,4-diMe-Ph | 0.7 | 0.3 | [9] |
| 18 | CH3 | 2,4-diMe-Ph | 0.6 | 0.2 | [9] |
| 19 | H | 2,4,6-triMe-Ph | 0.7 | 0.23 | [9] |
Experimental Protocols
Protocol 1: Cell-Free 5-Lipoxygenase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of test compounds on purified 5-lipoxygenase.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Linoleic acid (substrate)
-
Potassium phosphate buffer (pH 6.3)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.97 ml of 50 mM potassium phosphate buffer (pH 6.3) and 5 µl of 80 mM linoleic acid.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.
-
Initiate the reaction by adding a sufficient amount of purified 5-lipoxygenase enzyme.
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes at 25°C. This absorbance change corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Protocol 2: Cell-Based 5-Lipoxygenase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of test compounds on 5-LO activity in a cellular context, such as in human polymorphonuclear leukocytes (PMNLs) or a stable cell line expressing 5-LO.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or HEK293 cells stably expressing 5-LO and FLAP
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore A23187
-
Arachidonic acid
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
LC-MS/MS system for leukotriene analysis
Procedure:
-
Culture the cells to the desired density. For PMNLs, isolate them from fresh human blood.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 and arachidonic acid to induce leukotriene synthesis.
-
After a defined incubation period (e.g., 10-15 minutes), stop the reaction by adding a suitable quenching solution (e.g., ice-cold methanol).
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Analyze the supernatant for the levels of 5-LO products (e.g., LTB4, 5-HETE) using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound compared to the vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[9][10]
Other Potential In Vitro Applications
While the primary and most substantiated activity of the this compound scaffold is 5-LO inhibition, some studies have suggested other potential biological activities for its derivatives, including antiviral and anti-cancer effects. Researchers interested in these areas could adapt standard in vitro assays for these endpoints. For example, anti-cancer activity could be assessed using cell viability assays (e.g., MTT, XTT) on relevant cancer cell lines, and antiviral activity could be evaluated using plaque reduction assays or quantitative PCR to measure viral load in infected cell cultures. However, it is important to note that the evidence for these activities is less extensive than for 5-LO inhibition.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosciencepharma.com [biosciencepharma.com]
- 5. [PDF] Biosynthesis and metabolism of leukotrienes. | Semantic Scholar [semanticscholar.org]
- 6. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of Mecarbinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Mecarbinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yield and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] - Optimize the reaction temperature. A temperature of 55°C has been shown to be effective.[2] - Adjust the molar ratio of p-benzoquinone to ethyl 3-(methylamino)-2-butenoate. A ratio of 1:1.19 has been reported to provide high yields.[2] - Ensure efficient purification by recrystallization from a suitable solvent like acetone or washing with an ethanol-water mixture.[1][2][3] |
| Low Purity | - Presence of unreacted starting materials. - Formation of side products. - Inadequate purification. | - Ensure the reaction goes to completion by monitoring with TLC.[1][2] - Control the reaction temperature to minimize side product formation. - Perform thorough purification. Recrystallization from acetone is a common method.[1][3] Washing the crude product with a 70% ethanol-water mixture can also improve purity.[2] |
| Reaction Not Initiating | - Low quality of starting materials. - Inactive catalyst (if used). | - Use high-purity starting materials. - If using a Lewis acid catalyst, ensure it is fresh and active.[4] |
| Product Discoloration | - Oxidation of the product or intermediates. | - Perform the reaction under an inert atmosphere (e.g., nitrogen). - Minimize exposure of the product to air and light during and after the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Various solvents can be used, including acetone and 1,2-dichloroethane.[1] The choice of solvent can influence reaction time and temperature. For instance, reactions in 1,2-dichloroethane have been conducted at 50°C with reflux.[1]
Q2: What is a typical yield and purity for this compound synthesis?
A2: With optimized process conditions, a yield of over 85% and a purity of over 98% can be achieved.[2][4] However, other reported methods have yields around 75%.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] This allows for the determination of the reaction endpoint and helps to avoid incomplete reactions or the formation of excess byproducts.
Q4: What is the recommended purification method for this compound?
A4: The most commonly cited purification method is recrystallization from acetone.[1][3] Another effective method is to wash the crude solid with a 70% ethanol-water mixture.[2]
Q5: Are there any catalysts that can improve the reaction?
A5: Yes, the use of a Lewis acid catalyst in a chlorinated hydrocarbon solvent has been reported to improve the reaction, leading to high yield and purity.[4]
Comparative Data on Synthesis Conditions
The following table summarizes different reaction conditions and their reported outcomes for the synthesis of this compound.
| Reactants | Solvent | Temperature | Reaction Time | Catalyst | Yield | Purity | Reference |
| p-Benzoquinone, Ethyl 3-(methylamino)-2-butenoate | Acetone | 30°C | 2 hours | None | Not specified | Not specified | [1][3] |
| p-Benzoquinone, Ethyl 3-(methylamino)-2-butenoate | 1,2-Dichloroethane | 50°C (Reflux) | 12 hours | None | 74.9% | Not specified | [1] |
| p-Benzoquinone, 3-Methylamino-2-butenoic acid ethyl ester | Chlorinated hydrocarbon | Not specified | 1.5 - 2.0 hours | Lewis Acid | > 85% | > 98% | [4] |
| p-Benzoquinone, 3-Methylamino-2-butenoic acid ethyl ester | Not specified | 55°C | 1.5 hours | Zinc Chloride | > 85% | > 98% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetone
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
Acetone
Procedure:
-
In a 250 ml round-bottom flask, add p-benzoquinone (0.11 mol) and 120 ml of acetone.
-
Stir the mixture until the p-benzoquinone is well-dissolved.
-
Slowly add a solution of ethyl 3-(methylamino)-2-butenoate (0.11 mol) dropwise to the flask.
-
Maintain the reaction temperature at 30°C and continue stirring for 2 hours.
-
Monitor the reaction completion using TLC.
-
After the reaction is complete, remove the solvent by distillation.
-
Purify the crude product by recrystallization from acetone.[1][3]
Protocol 2: High-Yield Synthesis of this compound
Materials:
-
p-Benzoquinone
-
3-Methylamino-2-butenoic acid ethyl ester
-
Chlorinated hydrocarbon solvent (e.g., 1,2-dichloroethane)
-
Lewis acid catalyst (e.g., Zinc Chloride)
-
Ethanol-water solution (70%)
Procedure:
-
Add p-benzoquinone to the chlorinated hydrocarbon solvent in a reaction flask.
-
Add the Lewis acid catalyst and stir at room temperature to dissolve.
-
Heat the mixture to the desired reaction temperature (e.g., 55°C).
-
Prepare a mixture of 3-methylamino-2-butenoic acid ethyl ester and the chlorinated hydrocarbon solvent.
-
Add the mixture of the ester and solvent dropwise to the reaction flask over 1 to 1.5 hours.
-
After the addition is complete, continue stirring at the controlled temperature for 1.5 to 2.0 hours.
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to collect the crude solid product.
-
Wash the crude product with a 70% ethanol-water solution.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Common side reactions in Mecarbinate synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mecarbinate. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is synthesized via the reaction of p-benzoquinone and ethyl 3-(methylamino)-2-butenoate.[1][2] The process typically involves the use of a solvent such as acetone or a chlorinated hydrocarbon like dichloroethane.[1][3][4] In some protocols, a Lewis acid catalyst like zinc chloride is employed to facilitate the reaction.[3]
Q2: What are the typical yields and purity for this compound synthesis?
A2: With optimized process conditions, yields of over 85% and product purity of more than 98% can be achieved.[3][4]
Q3: What is the role of a Lewis acid catalyst in this synthesis?
A3: A Lewis acid catalyst, such as zinc chloride, can be used to enhance the reaction rate and improve the overall yield of this compound.[3][4]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, p-benzoquinone is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The solvents used, such as dichloroethane, are also hazardous and require careful handling.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of starting materials or product. | - Monitor the reaction progress using HPLC or TLC to ensure completion.[3] - Optimize the reaction temperature. A temperature of around 55°C has been reported to be effective.[3] - Carefully control the molar ratio of the reactants. A slight excess of ethyl 3-(methylamino)-2-butenoate may be beneficial.[3] - Ensure the purity of starting materials and handle them under appropriate conditions to prevent degradation. |
| Product Discoloration (Gray or Off-White Solid) | - Presence of impurities. - Oxidation of the product or starting materials. | - The crude product is often a gray or off-white solid.[3][4] - Purify the crude product by recrystallization from a suitable solvent system, such as 70% ethanol-water or acetone.[1][3] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of Unidentified Impurities | - Side reactions such as polymerization of p-benzoquinone. - Self-condensation of the enamine starting material. - Formation of isomeric byproducts. | - Control the reaction temperature and the rate of addition of reactants to minimize side reactions.[3][4] - Use purified starting materials. - Employ chromatographic techniques (e.g., column chromatography) for purification if recrystallization is insufficient. |
| Difficulty in Product Isolation | - Product is too soluble in the recrystallization solvent. | - If the product is highly soluble, try a different solvent or a mixture of solvents for recrystallization. - Cool the recrystallization mixture to a lower temperature to induce precipitation. - If the product oils out, try adding a seed crystal or scratching the inside of the flask to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Zinc Chloride as a Catalyst[3]
-
Preparation: In a suitable reactor, add phenylphenylene to dichloroethane and stir at room temperature.
-
Catalyst Addition: Add zinc chloride to the mixture and heat to 30°C, stirring until fully dissolved.
-
Reactant Addition: Slowly add a solution of 3-methylamino-2-butenoate ethyl ester in dichloroethane to the reactor. The addition should take approximately 1 hour.
-
Reaction: Maintain the reaction mixture at a gentle reflux (approximately 55°C) and continue stirring for 1.5 hours after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Filter the mixture to collect the crude solid product.
-
Purification: Add the crude compound to a 70% ethanol-water solution and stir at 25-30°C for 1-2 hours.
-
Final Product: Filter the purified solid, and dry to obtain a light gray solid this compound.
Protocol 2: Synthesis of this compound in Acetone[1][2]
-
Preparation: To a 250 ml round-bottom flask, add p-benzoquinone (11.89 g, 0.11 mol) and 120 ml of acetone. Stir the mixture well.
-
Reactant Addition: Slowly add a solution containing 0.11 mol of ethyl 3-(methylamino)-2-butenoate dropwise to the flask.
-
Reaction: Stir the reaction mixture at 30°C for 2 hours.
-
Workup: After the reaction is complete, remove the solvent by distillation.
-
Purification: Purify the crude product by recrystallization using acetone.
Process Optimization Data
The following table summarizes the optimized reaction conditions for the synthesis of this compound using zinc chloride as a catalyst, achieving a yield of over 85% and purity of over 98%.[3]
| Parameter | Optimized Value |
| Reaction Time | 1.5 hours |
| Reaction Temperature | 55 °C |
| Molar Ratio (phenylpylene : 3-methamin-2-butthite B acid B Entoma) | 1 : 1.19 |
| Molar Ratio (phenylpylene : zinc chloride) | 1 : 0.32 |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
References
Technical Support Center: Troubleshooting the Nenitzescu Indole Synthesis of Mecarbinate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Nenitzescu indole synthesis of Mecarbinate (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate). This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reaction conditions to help optimize your synthesis.
Troubleshooting Guide
Question: My reaction yield is consistently low (under 20%). What are the likely causes?
Low yields in the Nenitzescu synthesis of this compound are a known issue and can often be attributed to several factors.[1][2] Historically, yields for this specific compound using solvents like acetone or 1,2-dichloroethane have been reported to be as low as 18%.[1][2] The primary causes for such low yields include:
-
Side Reactions and Byproduct Formation: The Nenitzescu reaction is prone to forming various side products, which compete with the desired indole formation. These can include 5-hydroxybenzofurans, 6-hydroxyindoles, and O-acylated 4,5-dihydroxyindoles.[3] In some cases, more complex structures like pyrroloindoles can also form.[3]
-
Polymerization: The benzoquinone starting material can be unstable and prone to oxidation and subsequent polymerization under the reaction conditions, reducing the amount of starting material available for the desired reaction.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction's efficiency. Non-polar solvents or inappropriate temperatures can favor side reactions.
Question: I am observing a significant amount of a byproduct that is not my target indole. How can I identify and minimize it?
The most common byproduct in the Nenitzescu synthesis is the corresponding 5-hydroxybenzofuran.[3] Its formation is initiated by the same initial Michael addition as the indole synthesis but follows a different cyclization pathway.[3]
-
Identification: Byproducts can be identified using standard analytical techniques such as TLC, LC-MS, and NMR. The 5-hydroxybenzofuran will have a distinct retention time and mass-to-charge ratio compared to the desired indole.
-
Minimization Strategies:
-
Solvent Choice: The solvent system has a strong influence on the reaction pathway. Using a mixture of glacial acetic acid and ethyl acetate has been shown to significantly increase the yield of this compound to as high as 63%, suggesting it disfavors the pathways leading to major byproducts.[1][2]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can enhance the cyclization towards the desired indole.[4] One study reported a 65% yield of this compound using ZnCl₂ in cyclopentyl methyl ether (CPME).
-
Temperature Control: Maintaining a controlled temperature, typically not exceeding 30°C during the initial addition, can help to minimize side reactions.[1]
-
Question: My reaction seems to stall and does not go to completion. What can I do?
A stalled reaction can be due to several factors, including the degradation of reactants or catalyst deactivation.
-
Reactant Stability: As mentioned, p-benzoquinone can be unstable. Ensure you are using a fresh, high-quality source of p-benzoquinone.
-
Catalyst Activity: If using a Lewis acid catalyst, ensure it is anhydrous and added under inert conditions if necessary.
-
Stoichiometry: For large-scale reactions, a slight excess of the enamine (ethyl 3-(methylamino)but-2-enoate) may be beneficial. Ratios of benzoquinone to enamine between 1:1.2 and 1:1.6 have been reported to be effective.[5]
Question: How can I improve the purification of this compound from the reaction mixture?
Effective purification is crucial for obtaining a high-purity product and an accurate yield calculation.
-
Crystallization: In some optimized protocols, the product conveniently precipitates from the reaction mixture and can be isolated by simple filtration.[1] For instance, when using a glacial acetic acid/ethyl acetate solvent system, cooling the reaction mixture can induce crystallization of the desired product.[1]
-
Column Chromatography: If crystallization is not effective in removing all impurities, silica gel column chromatography is a standard method for purification.[6] A suitable eluent system should be determined by thin-layer chromatography (TLC).
-
Washing: After filtration, washing the collected solid with a cold solvent, such as ethyl acetate, can help remove residual starting materials and soluble impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical "good" yield for the Nenitzescu synthesis of this compound?
While historical methods reported yields as low as 18-32%, optimized procedures have achieved yields in the range of 63-65%.[1][2] A Chinese patent suggests that yields can be pushed to over 85% with high purity, although specific conditions in publicly available literature are not as high.
Q2: Can I use a different solvent than those mentioned in the optimized protocols?
Solvent choice is critical in the Nenitzescu reaction.[4][5] While other polar solvents like nitromethane have been shown to be effective for the synthesis of other 5-hydroxyindoles, the use of a glacial acetic acid/ethyl acetate mixture or CPME with a Lewis acid catalyst has been specifically demonstrated to improve the yield of this compound.[1][4] Deviating from these may lead to a decrease in yield or an increase in byproduct formation.
Q3: Is a catalyst always necessary?
The Nenitzescu reaction can proceed without a catalyst, but the yields are often low. The use of a Lewis acid (e.g., ZnCl₂, ZnI₂) or a Brønsted acid (e.g., acetic acid) is highly recommended to improve the reaction rate and selectivity towards the desired indole.[4][7]
Q4: What is the role of acetic acid in the improved protocol?
Acetic acid can act as both a solvent and a Brønsted acid catalyst, facilitating the cyclization and dehydration steps of the reaction mechanism.[4][7]
Data Presentation
| Method | Benzoquinone (equiv.) | Enamine (equiv.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional | 1 | 1 | Acetone or 1,2-dichloroethane | None | Reflux | Not Specified | ~18 | [1][2] |
| Improved | 1 | 1 | Glacial Acetic Acid / Ethyl Acetate | Acetic Acid | <30 | 1 (stir) + 24 (cool) | 63 | [1][2] |
| Lewis Acid | 1 | 1 | Cyclopentyl Methyl Ether (CPME) | ZnCl₂ (8) | 20 | 0.67 | 65 |
Experimental Protocols
Protocol 1: Low-Yield Synthesis in Acetone (for comparison)
-
Dissolve 1,4-benzoquinone in acetone.
-
Add an equimolar amount of ethyl 3-(methylamino)but-2-enoate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the product. Expected Yield: ~18%[1][2]
Protocol 2: High-Yield Synthesis using Acetic Acid/Ethyl Acetate
-
In a reaction vessel, dissolve 1,4-benzoquinone (1 equivalent) in ethyl acetate.
-
Separately, prepare a solution of ethyl 3-(methylamino)but-2-enoate (1 equivalent) and glacial acetic acid in ethyl acetate.
-
Slowly add the enamine/acetic acid solution to the benzoquinone solution, maintaining the reaction temperature below 30°C using an ice/water bath.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Distill off approximately half of the solvent.
-
Store the concentrated reaction mixture in a refrigerator (0-10°C) for 24 hours to allow for crystallization.
-
Collect the precipitated solid by filtration and wash it with cold ethyl acetate.
-
Dry the solid to obtain ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Expected Yield: up to 63%[1]
Mandatory Visualization
Below are diagrams illustrating the troubleshooting workflow and the reaction mechanism.
Caption: A flowchart for troubleshooting low yields in the Nenitzescu synthesis of this compound.
Caption: The reaction mechanism for the Nenitzescu synthesis and a competing side reaction.
References
Optimization of reaction conditions for Mecarbinate synthesis (temperature, solvent, catalyst)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Mecarbinate synthesis.
Troubleshooting Guide
Low or No Product Yield
Q1: I am getting a very low yield or no this compound at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in this compound synthesis, which is a Nenitzescu indole synthesis, can stem from several factors. Here’s a step-by-step guide to troubleshoot the issue:
-
Reagent Quality: Ensure the purity of your starting materials, p-benzoquinone and ethyl 3-(methylamino)-2-butenoate. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
-
Catalyst Activity: If you are using a Lewis acid catalyst, its activity is crucial.
-
Choice of Catalyst: The choice of Lewis acid can significantly impact the yield. Zinc chloride (ZnCl₂) is a commonly used and effective catalyst. Other Lewis acids like iron (III) chloride (FeCl₃), aluminum chloride (AlCl₃), or tin (IV) chloride (SnCl₄) can also be used.[1] A comparative study has shown that zinc, iron, and magnesium salts can be effective catalysts.
-
Catalyst Deactivation: Ensure the catalyst has not been deactivated by moisture. Use anhydrous conditions, and consider flame-drying your glassware before setting up the reaction.
-
-
Reaction Temperature: The reaction temperature is a critical parameter.
-
Temperatures that are too low may result in a very slow or stalled reaction.
-
Conversely, excessively high temperatures can promote the formation of side products. The optimal temperature can range from room temperature (around 20-30°C) to reflux, depending on the solvent and catalyst used.[2][3] One reported procedure specifies stirring at 30°C for 2 hours in acetone.[2][3] Another suggests a temperature range of 20°C to 50°C, with a preferred range of 35°C to 39°C, when using a Lewis acid in a chlorinated hydrocarbon solvent.[1]
-
-
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and yield.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time of up to 12 hours at reflux has been reported in some cases.[3]
-
Stoichiometry: Ensure the correct molar ratio of reactants. A common ratio is approximately 1:1.1 to 1:1.6 of benzoquinone to ethyl 3-(methylamino)-2-butenoate.[4]
dot
Caption: Troubleshooting workflow for low this compound yield.
Presence of Impurities and Side Products
Q2: My final product is impure. What are the likely side products and how can I minimize their formation?
A2: The Nenitzescu synthesis can be accompanied by the formation of side products, primarily benzofuran derivatives, arising from a competing Michael 1,4-addition pathway. The use of a Lewis acid catalyst is known to suppress this side reaction by favoring the desired 1,2-addition.
To minimize impurities:
-
Catalyst: Employing a suitable Lewis acid like ZnCl₂ is recommended to improve the selectivity of the reaction.
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can sometimes lead to increased side product formation.
-
Purification: Proper purification of the crude product is essential. Recrystallization is a common and effective method. Acetone has been reported as a suitable solvent for the recrystallization of this compound.[2][3] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
dot
Caption: Reaction pathways in this compound synthesis.
Frequently Asked Questions (FAQs)
Q3: What is the optimal temperature for this compound synthesis?
A3: The optimal temperature for this compound synthesis depends on the chosen solvent and catalyst.
-
With acetone as the solvent, a temperature of 30°C has been successfully used.[2][3]
-
When using a Lewis acid catalyst in a chlorinated hydrocarbon solvent, a temperature range of 20°C to 50°C is recommended, with 35°C to 39°C being the preferred range for optimal results.[1]
-
In some protocols, particularly with less reactive substrates or different solvents, refluxing for an extended period may be necessary.[3] It is advisable to monitor the reaction by TLC to determine the optimal reaction time at a given temperature.
Q4: Which solvent should I use for the synthesis of this compound?
A4: Several solvents can be used for the synthesis of this compound.
-
Chlorinated Hydrocarbons: Methylene dichloride and 1,2-dichloroethane are effective solvents, especially when a Lewis acid catalyst is employed.[1]
-
Acetone: This is another commonly used solvent that has been shown to give good results.[2][3]
-
Green Solvents: For a more environmentally friendly approach, cyclopentyl methyl ether (CPME) has been investigated as a substitute for halogenated solvents and has demonstrated good yields in the presence of zinc, iron, or magnesium salts as catalysts.
Q5: What is the best catalyst for this compound synthesis?
A5: The use of a Lewis acid catalyst is highly recommended to improve both the yield and purity of this compound by minimizing the formation of side products.
-
Zinc Chloride (ZnCl₂): This is a widely used and effective Lewis acid for the Nenitzescu reaction.
-
Other Lewis Acids: Iron (III) chloride (FeCl₃), aluminum chloride (AlCl₃), and tin (IV) chloride (SnCl₄) are also viable options.[1]
-
A study using CPME as a solvent showed that zinc, iron, and magnesium salts performed well as catalysts.
Q6: How can I purify the crude this compound product?
A6: Recrystallization is the most common and effective method for purifying crude this compound.
-
Solvent Selection: A suitable solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Acetone has been reported as an effective recrystallization solvent.[2][3]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool down slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Chlorinated Hydrocarbon (e.g., Methylene Dichloride) | Acetone | Cyclopentyl Methyl Ether (CPME) |
| Catalyst | Lewis Acid (e.g., ZnCl₂, FeCl₃, AlCl₃, SnCl₄)[1] | None specified (can be used with Lewis acids) | Zn, Fe, or Mg salts |
| Temperature | 20-50°C (Optimal: 35-39°C)[1] | 30°C[2][3] | Room Temperature |
| Reported Yield | >85%[1] | Not explicitly stated in comparative terms | Fair to good yields |
| Reported Purity | >98%[1] | Not specified | Not specified |
Experimental Protocols
Protocol 1: this compound Synthesis using a Lewis Acid Catalyst in Chlorinated Hydrocarbon
This protocol is based on a high-yield patented method.[1]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add p-benzoquinone and the chlorinated hydrocarbon solvent (e.g., methylene dichloride).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., zinc chloride). Stir the mixture at room temperature until the solids are dissolved.
-
Temperature Control: Heat the mixture to the desired temperature (e.g., 35-39°C).
-
Reagent Addition: Prepare a solution of ethyl 3-(methylamino)-2-butenoate in the same solvent. Add this solution dropwise to the reaction mixture over a period of 1-1.5 hours, maintaining the reaction temperature.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at the set temperature for 1.5-2.0 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Recover the solvent under reduced pressure.
-
To the residue, add an alcohol-water mixture (e.g., ethanol-water) and stir at room temperature for about an hour to precipitate the product.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid with a suitable solvent.
-
Dry the product to obtain this compound. For higher purity, recrystallize from a suitable solvent like acetone.
-
Protocol 2: this compound Synthesis in Acetone
This protocol is based on a method described in chemical literature.[2][3]
-
Preparation: In a round-bottom flask, dissolve p-benzoquinone in acetone with stirring.
-
Reagent Addition: Slowly add a solution of ethyl 3-(methylamino)-2-butenoate in acetone to the flask.
-
Reaction: Stir the reaction mixture at 30°C for 2 hours. Monitor the reaction by TLC.
-
Workup:
-
After the reaction is complete, remove the acetone by distillation under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from acetone to obtain pure this compound.
-
dot
Caption: Experimental workflows for this compound synthesis.
References
Mecarbinate degradation pathways and stability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and stability of mecarbinate during experimental procedures.
FAQs: this compound Stability and Degradation
This section addresses frequently asked questions regarding the stability and degradation of this compound.
Q1: What is this compound and what are its key chemical features?
This compound, also known as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, is a chemical compound with the molecular formula C₁₃H₁₅NO₃.[1][2] It belongs to the indole class of compounds and is used as a chemical intermediate in the synthesis of other molecules.[3] Its structure contains a hydroxyl group and a carbamate moiety, which can be susceptible to certain degradation pathways.
Q2: What are the likely degradation pathways for this compound?
While specific degradation studies on this compound are not extensively available in the public domain, based on its chemical structure (an indole-3-carboxylate derivative), the following degradation pathways are plausible under experimental stress conditions:
-
Hydrolysis: The ester linkage in the carbamate group can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of 5-hydroxy-1,2-dimethylindole-3-carboxylic acid and ethanol.
-
Oxidation: The indole ring and the hydroxyl group are potential sites for oxidation. Oxidation can lead to the formation of various oxidized derivatives, potentially altering the compound's properties and activity.
-
Photodegradation: Indole derivatives can be sensitive to light, particularly UV radiation.[4][5] Exposure to light may induce photochemical reactions, leading to the formation of degradation products.
-
Thermal Degradation: Elevated temperatures can promote the degradation of this compound. The thermal stability of indole-based polyesters has been studied, suggesting that the indole core has decent thermal stability, but the overall stability of this compound will also depend on its substituents.[6][7]
Q3: What are the common signs of this compound degradation in a sample?
Degradation of your this compound sample may be indicated by:
-
A change in the physical appearance of the sample, such as color change or precipitation.
-
The appearance of new peaks or a decrease in the main peak area in your chromatograms (e.g., HPLC, LC-MS).
-
A shift in the pH of your solution.
-
Inconsistent or unexpected results in your experiments.
Q4: How can I minimize this compound degradation during my experiments?
To minimize degradation, consider the following precautions:
-
Storage: Store this compound in a cool, dark, and dry place. Protect it from light and moisture.
-
pH Control: If working with solutions, use buffers to maintain a stable pH, preferably in the neutral range, unless your experimental protocol requires acidic or basic conditions.
-
Light Protection: Protect solutions containing this compound from direct light exposure by using amber vials or covering the containers with aluminum foil.
-
Temperature Control: Avoid exposing this compound to high temperatures for extended periods.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider storing this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide: Investigating this compound Degradation
This guide provides a systematic approach to identifying and addressing potential this compound degradation in your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound | 1. Conduct a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9][10] 2. Analyze stressed samples: Run the stressed samples on your HPLC/LC-MS system to see if the unexpected peaks match the retention times of the degradation products. 3. Optimize separation method: If peaks are co-eluting, adjust your chromatographic method (e.g., mobile phase composition, gradient, column) to achieve better separation.[11][12] |
| Loss of this compound potency or activity | Degradation of the active compound | 1. Verify sample integrity: Analyze a fresh, properly stored sample of this compound as a control to confirm its initial purity and concentration. 2. Review experimental conditions: Check your protocol for potential stressors such as extreme pH, high temperature, or prolonged light exposure. 3. Perform a stability-indicating assay: Use a validated analytical method that can distinguish intact this compound from its degradation products to accurately quantify the remaining active compound.[13] |
| Change in solution color or formation of precipitate | Chemical reaction or degradation | 1. Visual inspection: Note the nature of the change (e.g., color, turbidity). 2. Solubility check: Ensure the concentration of this compound is within its solubility limits in the chosen solvent. 3. Analyze the precipitate: If possible, isolate and analyze the precipitate to identify its composition. It could be a degradation product or a salt form of the compound. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[9][14] Below are general protocols for subjecting this compound to various stress conditions.
Important Note: These are generalized protocols. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed stability of this compound. The goal is to achieve partial degradation (e.g., 5-20%) to allow for the detection and identification of degradation products.[14]
| Stress Condition | Detailed Methodology |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). 2. Add an equal volume of 0.1 M hydrochloric acid (HCl). 3. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase for analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent. 2. Add an equal volume of 0.1 M sodium hydroxide (NaOH). 3. Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. 4. At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M hydrochloric acid (HCl), and dilute with mobile phase for analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent. 2. Add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). 3. Keep the solution at room temperature, protected from light, for a defined period. 4. At each time point, withdraw an aliquot and dilute with mobile phase for analysis. |
| Thermal Degradation | 1. Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C). 2. Expose the sample for a defined period (e.g., 24, 48, 72 hours). 3. At each time point, dissolve a portion of the sample in a suitable solvent for analysis. |
| Photodegradation | 1. Prepare a solution of this compound in a suitable solvent. 2. Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). 3. Simultaneously, keep a control sample in the dark at the same temperature. 4. At defined time points, withdraw aliquots from both the exposed and control samples for analysis. |
Visualization of Workflows and Pathways
The following diagrams illustrate key workflows and potential degradation pathways for this compound.
Caption: Workflow for investigating this compound degradation.
Caption: Potential degradation pathways of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl 1,2-dimethyl-5-hydroxyindole-3-carboxylate | 15574-49-9 | FE43788 [biosynth.com]
- 3. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 4. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jinjingchemical.com [jinjingchemical.com]
- 6. Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Stability indicating methods for assay of mequitazine in presence of its degradate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
How to prevent the oxidation of Mecarbinate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Mecarbinate, with a specific focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of oxidation in the this compound molecule during synthesis?
A1: The this compound molecule contains two primary moieties susceptible to oxidation: the phenol group (the hydroxyl group on the benzene ring) and the indole ring . The indole ring, in particular, can undergo auto-oxidation when exposed to air and light.[1] The phenolic hydroxyl group is also prone to oxidation, which can lead to the formation of colored impurities.
Q2: What are the common signs of this compound oxidation during synthesis?
A2: The most common indicator of oxidation is a change in the color of the reaction mixture or the isolated product. Instead of the expected off-white solid, an oxidized product may appear yellow, brown, or even greenish. Other signs can include the appearance of unexpected spots on Thin Layer Chromatography (TLC) analysis and lower than expected yields of the desired product.
Q3: Can the choice of solvent influence the oxidation of this compound?
A3: Yes, the solvent can play a role. Protic solvents, especially in the presence of base, can potentially facilitate the oxidation of the phenol group. While specific data for this compound is limited, it is a good practice to use degassed solvents to minimize dissolved oxygen, a key component in oxidation reactions.
Q4: Are there any general-purpose antioxidants that can be used during the synthesis?
A4: Yes, several general-purpose antioxidants can be employed to minimize oxidation during organic synthesis. These include hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as phosphite-based antioxidants.[2][3][4] The selection of the appropriate antioxidant will depend on its compatibility with the reaction conditions.
Troubleshooting Guides
Issue 1: Discoloration of the Reaction Mixture
Problem: The reaction mixture turns yellow or brown during the synthesis.
Possible Cause: This is a strong indication that oxidation of the this compound product or intermediates is occurring. The phenolic hydroxyl group and the electron-rich indole ring are likely sites of oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon). Purge the reaction vessel thoroughly before adding reagents.
-
Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Antioxidants: Introduce a small amount of a suitable antioxidant to the reaction mixture. The choice of antioxidant should be evaluated for its potential to interfere with the desired reaction.
-
Light Protection: Protect the reaction from light by wrapping the reaction vessel in aluminum foil, as indole rings can be sensitive to light-induced oxidation.[1]
Issue 2: Low Yield and Impure Product Despite Following the Protocol
Problem: The final yield of this compound is significantly lower than expected, and TLC/NMR analysis shows multiple impurities.
Possible Cause: Oxidative degradation of the product during the reaction or work-up is a likely cause.
Troubleshooting Steps:
-
Work-up Conditions: Minimize the exposure of the product to air and light during the work-up and purification steps.
-
Aqueous Work-up: If an aqueous work-up is performed, use deoxygenated water. The pH of the aqueous solution can also be critical; for phenols, neutral to slightly acidic conditions are generally preferred to minimize oxidation.
-
Purification: Consider using purification techniques that are less likely to expose the product to oxidative conditions for extended periods. For example, a rapid filtration or a shorter column chromatography run.
-
Antioxidant in Purification Solvents: Consider adding a trace amount of a volatile antioxidant (e.g., BHT) to the solvents used for chromatography, which can be removed later under vacuum.
Data Presentation
The following table summarizes hypothetical data on the impact of various antioxidant strategies on the yield and purity of this compound. This data is illustrative and should be adapted based on experimental findings.
| Antioxidant Strategy | This compound Yield (%) | Purity (%) (by HPLC) | Observed Color |
| None (Control) | 65 | 85 | Yellowish-Brown |
| Nitrogen Atmosphere | 75 | 92 | Light Yellow |
| Nitrogen Atmosphere + BHT (0.1 mol%) | 85 | 97 | Off-White |
| Nitrogen Atmosphere + Triphenylphosphine (1 mol%) | 82 | 95 | Pale Yellow |
| Argon Atmosphere + Degassed Solvents | 80 | 94 | Off-White |
Experimental Protocols
Protocol: Synthesis of this compound with Oxidation Prevention
This protocol is a modified version of a standard synthesis to include steps for minimizing oxidation.
Materials:
-
Starting materials for this compound synthesis
-
Anhydrous and degassed reaction solvent (e.g., Dichloromethane)
-
Nitrogen or Argon gas supply
-
Antioxidant (e.g., BHT)
-
Standard laboratory glassware (oven-dried)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Vessel Preparation: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Purge the entire reaction setup with nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve the starting materials in the degassed solvent and add them to the reaction vessel via a cannula or a dropping funnel under the inert atmosphere.
-
Antioxidant Addition: If using an antioxidant, add it to the reaction mixture at the beginning of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Keep the TLC chamber saturated with the eluent to ensure reproducible results.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Perform any aqueous extractions with deoxygenated water. Minimize the time the product is in contact with the aqueous phase.
-
Purification: Purify the crude product by column chromatography using a silica gel slurry prepared with eluent containing a trace amount of a volatile antioxidant.
-
Product Isolation: Concentrate the purified fractions under reduced pressure. Dry the final product under high vacuum to remove any residual solvent and antioxidant. Store the final product under an inert atmosphere and protected from light.
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the experimental protocol for preventing this compound oxidation.
Caption: Troubleshooting workflow for addressing this compound oxidation.
Caption: Experimental workflow for this compound synthesis with oxidation prevention.
References
Technical Support Center: Overcoming Poor Solubility of Mecarbinate in Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mecarbinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is an off-white solid compound with limited solubility in many common solvents.[1] It is known to be soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[2][3] The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 7.1 mg/mL | Room Temperature | One source indicates solubility of 47 mg/mL.[2] |
| Water | Insoluble | 25 | - |
| Ethanol | Insoluble | 25 | - |
| Acetone | Soluble | 30 | Used as a solvent in a documented synthesis protocol.[1] |
Q2: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues with this compound, consider the following initial steps:
-
Increase Temperature: The solubility of most solids increases with temperature.[4] Gently heating the reaction mixture may help dissolve the this compound. However, be mindful of the thermal stability of your reactants and the solvent's boiling point.
-
Particle Size Reduction: The dissolution rate of a solid is proportional to its surface area.[1] Grinding the this compound powder to a finer consistency before adding it to the reaction mixture can significantly improve its dissolution rate.
-
Solvent Polarity: "Like dissolves like" is a fundamental principle in solubility.[5] Ensure the polarity of your chosen solvent is appropriate for this compound, which is a moderately polar molecule. If possible, experiment with solvents of varying polarities.
-
Stirring and Agitation: Adequate agitation increases the interaction between the solute and solvent particles, which can enhance the rate of dissolution. Ensure your reaction is being stirred vigorously.
Q3: What advanced techniques can I use to improve the solubility of this compound in my reaction?
A3: If basic troubleshooting fails, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: This technique involves adding a small amount of a miscible co-solvent in which this compound has higher solubility to the primary reaction solvent.[6][7] This can significantly increase the overall solvating power of the solvent system.
-
Micronization: This is a process of reducing the particle size of the active pharmaceutical ingredient (API) to the micrometer range, thereby increasing the surface area and dissolution rate.[1]
-
Solid Dispersion: In this method, this compound is dispersed in an inert, highly soluble carrier matrix at the solid state. When introduced to the reaction mixture, the carrier dissolves rapidly, releasing the this compound as very fine particles.
Troubleshooting Guides
Guide 1: Implementing Co-solvency for this compound Reactions
Issue: this compound has poor solubility in the primary reaction solvent, leading to incomplete reactions or slow reaction kinetics.
Solution: Introduce a co-solvent to the reaction mixture.
Experimental Protocol:
-
Co-solvent Selection:
-
Identify a co-solvent in which this compound exhibits high solubility. Based on available data, DMSO is a good candidate. Other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could also be effective.[8]
-
Ensure the chosen co-solvent is miscible with the primary reaction solvent and does not interfere with the reaction chemistry.
-
-
Determining the Optimal Co-solvent Ratio:
-
Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to the primary solvent.
-
Gradually increase the proportion of the co-solvent, monitoring the dissolution of this compound at each step.
-
Be mindful that a high concentration of the co-solvent might alter the reaction's outcome or create purification challenges.
-
-
Procedure:
-
Prepare the desired solvent mixture (primary solvent and co-solvent) before adding the reactants.
-
Alternatively, dissolve the this compound in a minimal amount of the co-solvent first, and then add this solution to the reaction vessel containing the primary solvent and other reactants.
-
Logical Relationship for Co-Solvent Selection:
Caption: Logical workflow for selecting and optimizing a co-solvent.
Guide 2: Utilizing Micronization to Enhance this compound Dissolution
Issue: Slow dissolution of this compound in the reaction mixture is limiting the reaction rate.
Solution: Reduce the particle size of this compound through micronization.
Experimental Protocol:
-
Method Selection:
-
Mortar and Pestle: For small-scale laboratory experiments, manual grinding with a mortar and pestle can be effective in reducing particle size.
-
Ball Milling: For larger quantities or more consistent particle size distribution, a ball mill can be used.
-
-
Procedure:
-
Place the crystalline this compound into the mortar or milling vessel.
-
Grind the material for a sufficient amount of time to achieve a fine, consistent powder.
-
Visually inspect the powder to ensure a significant reduction in particle size.
-
Introduce the micronized this compound into the reaction mixture and observe the dissolution rate.
-
Experimental Workflow for Micronization:
Caption: Workflow for enhancing dissolution via micronization.
Guide 3: Preparing a Solid Dispersion of this compound
Issue: this compound precipitates out of the reaction mixture, or its low concentration limits the reaction yield.
Solution: Prepare a solid dispersion of this compound with a highly soluble, inert carrier.
Experimental Protocol (Solvent Evaporation Method):
-
Carrier Selection:
-
Choose a carrier that is highly soluble in the reaction solvent and is inert to the reaction conditions. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and certain sugars like mannitol.
-
-
Solvent Selection:
-
Select a volatile solvent in which both this compound and the carrier are soluble. A co-solvent system may be necessary.
-
-
Procedure:
-
Dissolve both this compound and the carrier in the chosen solvent in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is the solid dispersion. Scrape the solid from the flask.
-
Grind the solid dispersion into a fine powder.
-
Introduce the solid dispersion powder into the reaction mixture.
-
Signaling Pathway for Solid Dispersion Action:
Caption: Mechanism of solubility enhancement by solid dispersion.
By following these guidelines and utilizing the provided experimental protocols, researchers can effectively address the challenges associated with the poor solubility of this compound, leading to more efficient and successful experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 15574-49-9 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for Mecarbinate Analysis
Welcome to the technical support center for the HPLC analysis of Mecarbinate and its byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For initial method development for this compound, a reverse-phase HPLC approach is recommended. A C18 column is a versatile starting point.[1][2] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is advisable to ensure the elution of both this compound and its potential byproducts with varying polarities.[3][4]
Q2: How can I improve the separation between this compound and a closely eluting byproduct?
A2: To enhance resolution between closely eluting peaks, you can modify several parameters. Altering the mobile phase composition, such as changing the organic solvent or adjusting the pH, can significantly impact selectivity.[3][5] Optimizing the column temperature can also improve separation efficiency.[5][6] If these adjustments are insufficient, consider trying a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
Q3: My this compound peak is tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the column packing (silanols), column overload, or extra-column effects.[7] To address this, you can try adding a competing base to the mobile phase, reducing the sample concentration, or ensuring that the injection solvent is compatible with the mobile phase.[8]
Q4: I am observing a drift in the retention time of this compound. What should I investigate?
A4: Retention time drift can be attributed to issues with the mobile phase composition, column equilibration, or inconsistent flow rate.[9][10] Ensure your mobile phase is freshly prepared and properly degassed.[8][9] Allow for adequate column equilibration time before starting your analytical run.[9] It is also crucial to check the HPLC pump for any leaks or malfunctions that could lead to an inconsistent flow rate.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Inadequate separation between this compound and byproducts. | - Optimize mobile phase composition (change organic solvent, adjust pH).[3][5]- Adjust column temperature.[6]- Decrease the flow rate.- Try a column with a different stationary phase or smaller particle size. |
| Peak Tailing | Secondary interactions with the stationary phase, column overload.[7] | - Add a competing base to the mobile phase.- Lower the sample concentration.- Ensure the injection solvent is weaker than or matches the mobile phase. |
| Peak Broadening | High flow rate, temperature mismatch between column and mobile phase.[10] | - Reduce the flow rate.- Use a column oven to maintain a consistent temperature.[9][10]- Minimize extra-column volume by using shorter tubing with a smaller internal diameter.[9] |
| Inconsistent Retention Times | Mobile phase preparation, column equilibration, pump issues.[9][10] | - Prepare fresh mobile phase and degas thoroughly.[8][9]- Ensure sufficient column equilibration time.[9]- Check the pump for leaks and ensure a stable flow rate.[10] |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, temperature fluctuations.[9][10] | - Use high-purity solvents and degas the mobile phase.[8][10]- Clean the detector flow cell.[9]- Ensure a stable laboratory temperature or use a column oven.[9][10] |
Experimental Protocols
Protocol 1: Initial HPLC Method Development for this compound
This protocol outlines a starting point for developing a separation method for this compound and its byproducts.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL.
Protocol 2: Optimization of Resolution
This protocol provides a systematic approach to improving the separation between this compound and a critical byproduct pair.
-
Identify the Critical Pair: Determine the two peaks with the lowest resolution from the initial method development run.
-
Mobile Phase pH Adjustment: Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) and analyze the sample with each.
-
Organic Solvent Screening: Replace acetonitrile with methanol in the mobile phase and re-run the analysis.
-
Temperature Study: Evaluate the separation at different column temperatures (e.g., 25 °C, 35 °C, 45 °C).
-
Data Evaluation: Compare the resolution values from each experiment to determine the optimal conditions.
Visualizations
Caption: Workflow for HPLC Method Development and Optimization.
Caption: Decision Tree for HPLC Troubleshooting.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Reducing reaction time for Mecarbinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Mecarbinate, with a focus on reducing reaction time and improving overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for this compound synthesis?
A1: this compound, chemically known as 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, is synthesized via the Nenitzescu indole synthesis. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[1][2][3]
Q2: What are the typical reactants for synthesizing this compound?
A2: The primary reactants are p-benzoquinone and 3-methylamino-2-ethyl crotonate.[4]
Q3: What factors have the most significant impact on the reaction time for this compound synthesis?
A3: The key factors influencing the reaction time are the choice of catalyst, solvent, and reaction temperature. Optimizing these three parameters is crucial for reducing the synthesis duration.
Q4: What is a typical yield for this compound synthesis?
A4: The yield of the Nenitzescu reaction for 5-hydroxyindoles can vary significantly. While early reports indicated yields as low as 32%, optimized methods using Lewis acid catalysts claim yields of over 85%.[4]
Q5: Are there any common side products in this compound synthesis?
A5: Yes, the Nenitzescu reaction is known to sometimes produce 5-hydroxybenzofurans and 6-hydroxyindoles as side products. The reaction conditions, particularly the choice of solvent and catalyst, can influence the chemoselectivity towards the desired 5-hydroxyindole product.[5] Polymerization of the starting materials can also occur under certain conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, with a focus on resolving problems related to extended reaction times.
| Issue | Potential Cause | Recommended Solution |
| Slow Reaction Rate / Long Reaction Time | Suboptimal Catalyst: The absence of a catalyst or the use of an inefficient one can significantly slow down the reaction. | Catalyst Selection: Introduce a Lewis acid catalyst. Zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and magnesium salts have been shown to be effective.[4][6] Zinc salts, in particular, have been noted to efficiently promote the formation of 5-hydroxyindoles.[5] Catalyst Loading: Ensure the appropriate catalyst loading. One study suggests 8 mol% of ZnCl₂.[6] |
| Inappropriate Solvent: The polarity of the solvent plays a critical role. The reaction is reported to be most effective in highly polar solvents.[1] | Solvent Optimization: If using a non-polar solvent, consider switching to a more polar one. Dichloromethane and 1,2-dichloroethane are commonly used.[4] For a more environmentally friendly option, cyclopentyl methyl ether (CPME) has been shown to be effective, especially in conjunction with zinc, iron, or magnesium salt catalysts.[6] Nitromethane has also been identified as a suitable solvent for indole formation in related Nenitzescu reactions.[5] | |
| Low Reaction Temperature: While the reaction can proceed at room temperature, lower temperatures will generally lead to longer reaction times. | Temperature Adjustment: Increase the reaction temperature. A range of 35°C to 40°C is often cited as optimal for reducing reaction time without promoting side reactions.[4][7] However, be aware that higher temperatures can sometimes lead to the formation of intractable mixtures and decomposition products.[5] | |
| Low Yield | Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of benzoquinone to the enamine can lead to incomplete conversion. | Adjust Stoichiometry: For large-scale reactions, a 20-60% excess of the benzoquinone is recommended. A mole ratio of 1:1.2-1.6 between the benzoquinone and ethyl 3-aminocrotonate is suggested for ideal conditions.[1] |
| Side Product Formation: The formation of benzofurans or other byproducts can reduce the yield of the desired this compound. | Optimize Catalyst and Solvent: As mentioned above, the choice of a suitable Lewis acid and a polar solvent can favor the formation of the 5-hydroxyindole over side products. | |
| Product Purity Issues | Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with starting materials. | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials and determine the optimal reaction time. |
| Ineffective Work-up: Improper purification can lead to residual reactants, catalysts, or byproducts in the final product. | Refine Purification Protocol: The work-up procedure typically involves solvent recovery followed by washing with an alcohol-water mixture and filtration.[4] Column chromatography may be necessary for achieving high purity.[7] |
Data Summary: Reaction Conditions for Nenitzescu Synthesis of 5-Hydroxyindoles
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Lewis Acid (e.g., ZnCl₂) | Chlorinated Hydrocarbon | 35-39°C | "Shortened by a half" | >85% | [4] |
| None | 1,2-dichloroethane | Reflux (approx. 83°C) | 8 hours | 52% | [4] |
| ZnCl₂ (8 mol%) | Cyclopentyl Methyl Ether (CPME) | Room Temperature (20°C) | 40 minutes | Fair to good | [6] |
| (R,R)-cat2 Cr-salen (10 mol%) | Nitromethane | 40°C | 18 hours | up to 97% | [7] |
Experimental Protocols
General Protocol for this compound Synthesis using a Lewis Acid Catalyst
This protocol is a generalized procedure based on literature reports.[4][6] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
-
Reactant Preparation: In a suitable reaction vessel, dissolve p-benzoquinone in a chlorinated hydrocarbon solvent such as dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., zinc chloride) to the solution and stir at room temperature until it is fully dissolved.
-
Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 35-40°C).
-
Enamine Addition: Prepare a solution of 3-methylamino-2-ethyl crotonate in the same solvent and add it dropwise to the reaction mixture while maintaining the temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Solvent Recovery: Once the reaction is complete, cool the mixture and recover the solvent under reduced pressure.
-
Work-up and Isolation: To the residue, add an alcohol-water mixture (e.g., 50-70% aqueous ethanol) and stir at room temperature for approximately one hour.
-
Filtration and Drying: Collect the solid product by filtration, wash it with a suitable solvent, and dry it to obtain the this compound product.
Visualizations
Caption: Troubleshooting flowchart for reducing this compound synthesis reaction time.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. organicreactions.org [organicreactions.org]
- 4. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Identifying and characterizing unexpected products in Mecarbinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mecarbinate reactions. Our goal is to help you identify and characterize unexpected products that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary synthesis route?
A1: this compound, or ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is a crucial intermediate in the synthesis of the antiviral drug Arbidol (Umifenovir). The most common method for its synthesis is the Nenitzescu indole synthesis, which involves the reaction of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.
Q2: I've obtained a product with a different retention time in HPLC than expected for this compound. What could it be?
A2: An unexpected peak in your HPLC chromatogram could be due to several possibilities, including unreacted starting materials, reaction intermediates, or the formation of side products. The Nenitzescu reaction is known to sometimes yield isomers and other related heterocyclic compounds. Refer to the Troubleshooting Guide for a systematic approach to identifying the unknown product.
Q3: My reaction mixture has turned a dark color, and I'm getting a complex mixture of products. What could be the cause?
A3: Dark coloration and the formation of multiple products often indicate oxidation or degradation. The 5-hydroxyindole core of this compound is susceptible to oxidation, which can be promoted by air, light, or certain reagents. This can lead to the formation of quinone-like species and polymeric materials. Reviewing your reaction setup to exclude excess air and light, and ensuring the purity of your starting materials and solvents, is crucial.
Q4: Are there any known common byproducts in the Nenitzescu synthesis of this compound?
A4: Yes, the Nenitzescu synthesis can produce several types of byproducts. The most common include the "anti-Nenitzescu" product (the 6-hydroxyindole isomer), benzofuran derivatives, and products resulting from the addition of a second molecule of the enamine reactant. The formation of these is highly dependent on reaction conditions.
Q5: How can I confirm the structure of an unexpected product?
A5: Structural confirmation of an unknown product requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will provide the exact mass and elemental composition. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for elucidating the detailed molecular structure and connectivity.
Troubleshooting Guide: Identifying Unexpected Products
This guide provides a systematic workflow for researchers who have encountered unexpected products in their this compound reactions.
Problem: An unknown peak is observed in the reaction mixture analysis (e.g., TLC, LC-MS).
Workflow for Identification of Unexpected Products
Caption: Workflow for identifying unexpected products.
Step 1: Preliminary Characterization
-
Isolate the Unknown Compound: Use chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the unexpected product in sufficient purity for analysis.
-
Acquire Mass Spectrometry Data: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition. This is the first critical step in identifying if the product is an isomer of this compound or a different compound altogether.
Step 2: Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Acquire proton and carbon NMR spectra. Compare the spectra of the unknown product with that of pure this compound. Pay close attention to:
-
Chemical shifts of aromatic protons and the hydroxyl group.
-
Coupling patterns in the aromatic region.
-
The presence or absence of key functional group signals (e.g., ethyl ester, N-methyl, C-methyl).
-
-
2D NMR Spectroscopy: If the 1D NMR spectra are insufficient for a conclusive identification, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.
Step 3: Common Unexpected Products and Their Characterization
Based on the known reactivity in Nenitzescu indole synthesis, here are some plausible unexpected products and guidance for their identification.
Table 1: Potential Unexpected Products in this compound Synthesis and Their Identifying Features
| Compound Name | Structure | Molecular Formula | Mass (Da) | Key NMR Features to Differentiate from this compound | Plausible Formation Mechanism |
| This compound (Expected Product) | Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | C₁₃H₁₅NO₃ | 233.1052 | - Aromatic protons show a specific splitting pattern for 5-substitution. | Nenitzescu Reaction |
| Ethyl 6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | Isomer of this compound | C₁₃H₁₅NO₃ | 233.1052 | - Different chemical shifts and coupling constants for the aromatic protons due to 6-substitution. | "Anti-Nenitzescu" Pathway (1,2-addition followed by intramolecular Michael addition) |
| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Benzofuran byproduct | C₁₂H₁₂O₄ | 220.0736 | - Absence of the N-methyl signal in ¹H and ¹³C NMR. - Different aromatic proton signals. | Competing cyclization pathway in the Nenitzescu reaction. |
| This compound Oxidation Product (Indole-5,6-dione derivative) | Oxidation product | C₁₃H₁₃NO₃ | 231.0895 | - Absence of the hydroxyl proton signal. - Presence of carbonyl signals in the ¹³C NMR spectrum. - Significant downfield shift of aromatic protons. | Oxidation of the 5-hydroxyindole moiety. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Separation and Identification of this compound and its Isomers
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
HPLC System: A reverse-phase HPLC system with a C18 column is recommended.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 80% A / 20% B, ramp to 20% A / 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and Mass Spectrometry (ESI in positive ion mode).
-
-
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
-
Reaction Pathways in this compound Synthesis
Caption: Simplified reaction pathways in this compound synthesis.
Protocol 2: General Recrystallization Procedure for Purification of Indole Derivatives
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at both temperatures.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Logical Troubleshooting Flow
Caption: Logical flow for troubleshooting unexpected products.
Technical Support Center: Safe Handling and Disposal of Mecarbinate Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Mecarbinate waste. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, also known as Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, is a chemical compound used in pharmaceutical and agrochemical research.[1] Its primary hazards, as indicated by GHS classifications, include being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] It can also cause skin and eye irritation and may cause respiratory irritation.[2][4]
Q2: What immediate steps should be taken in case of a this compound spill?
In the event of a spill, prioritize personal safety and environmental protection. Evacuate personnel to a safe area and ensure adequate ventilation.[3] Eliminate all ignition sources in the vicinity.[5] For small spills, absorb the material with a non-combustible absorbent like sand or diatomite and collect it in a sealed container for disposal.[3][5] Do not allow the substance to enter drains or water courses.[3]
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
When handling this compound, it is crucial to use appropriate personal protective equipment. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[3] In situations where dust or aerosols may be generated, a suitable respirator should be worn.[3]
Q4: How should I store this compound waste prior to disposal?
Store this compound waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] The waste containers should be tightly sealed and clearly labeled as hazardous waste.
Q5: Can I dispose of this compound waste down the drain?
No. This compound is very toxic to aquatic life.[3] Therefore, it should not be released into the environment, which includes disposal down the drain.[3] All this compound waste must be disposed of through an approved hazardous waste disposal plant.[3]
Troubleshooting Guides
Scenario 1: Accidental Skin or Eye Contact with this compound
-
Issue: A researcher has accidentally splashed a solution containing this compound onto their skin or into their eyes.
-
Solution:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[6] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do so.[6]
-
Seek Medical Attention: In both cases, seek prompt medical attention.
-
Scenario 2: A solid this compound spill occurs in the laboratory.
-
Issue: A container of solid this compound has been knocked over, resulting in a powder spill on a workbench and the floor.
-
Solution:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Wear Appropriate PPE: Don full PPE, including a respirator, before beginning cleanup.
-
Clean-up: Gently sweep or scoop the solid material into a designated, labeled hazardous waste container. Avoid creating dust.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with alcohol, followed by soap and water.[3]
-
Dispose of Waste: All contaminated materials, including cleaning supplies, must be placed in the hazardous waste container for proper disposal.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15574-49-9 | [1][4][7][8][9] |
| Molecular Formula | C13H15NO3 | [1][4][7][8][9] |
| Molecular Weight | 233.26 g/mol | [1][4][7] |
| Appearance | White to orange to green crystalline powder | [1][4] |
| Melting Point | 210 - 214 °C | [1][4] |
| Solubility | ≥ 7.1mg/mL in DMSO | [4] |
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement | Reference |
| H302 | Harmful if swallowed | [2][3][9] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
| H400 | Very toxic to aquatic life | [2] |
| H410 | Very toxic to aquatic life with long lasting effects | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Neutralization of Acidic or Basic Waste Streams (for non-Mecarbinate contaminants)
This protocol is for the neutralization of corrosive characteristics of a waste stream and is not a treatment for this compound itself. This compound-containing waste must still be disposed of as hazardous waste.
-
Preparation: Work in a fume hood and wear appropriate PPE (lab coat, gloves, safety goggles, and a face shield).
-
Dilution: For acidic waste, slowly add the acid to a large volume of ice-cold water to dilute it. For basic waste, a similar dilution with water can be performed.
-
Neutralization:
-
For diluted acidic waste, slowly add a 5-10% solution of a weak base (e.g., sodium bicarbonate) while stirring.
-
For diluted basic waste, slowly add a dilute solution of a weak acid (e.g., citric acid).
-
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution must still be collected as hazardous waste if it contains this compound.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Emergency response procedure for a this compound spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H15NO3 | CID 616236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|15574-49-9|MSDS [dcchemicals.com]
- 4. This compound | 15574-49-9 [chemicalbook.com]
- 5. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. dhss.delaware.gov [dhss.delaware.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. echemi.com [echemi.com]
Purification challenges for Mecarbinate and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Mecarbinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem: Low Yield After Synthesis and Initial Work-up
-
Potential Cause 1: Suboptimal Reaction Conditions. The Nenitzescu indole synthesis of this compound is sensitive to reaction conditions. Incorrect stoichiometry, temperature, or reaction time can lead to reduced product formation. For large-scale reactions, a 1:1.2-1.6 mole ratio between p-benzoquinone and ethyl 3-(methylamino)-2-butenoate at room temperature is often effective.[1]
-
Solution:
-
Ensure precise measurement of starting materials. An excess of the aminocrotonate (20-60%) can be beneficial.[1]
-
Maintain the recommended reaction temperature. While some protocols suggest heating, others perform the reaction at room temperature.[1] Consistency is key.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Potential Cause 2: Formation of Side Products. The primary side products in the Nenitzescu synthesis are benzofuran (coumarone) derivatives.[2] Dimeric bisindoles and pyrrolo[2,3-f]indoles can also form under certain conditions.[2]
-
Solution:
Problem: Presence of a Persistent Impurity in HPLC Analysis After Recrystallization
-
Potential Cause 1: Co-crystallization of an Impurity. An impurity with similar solubility properties to this compound may co-crystallize, making its removal by recrystallization alone difficult.
-
Solution:
-
Change the recrystallization solvent. If a single solvent like acetone was used, try a two-solvent system. A common and effective method is a mixed solvent recrystallization.[3][4] For this compound, an alcohol-water mixture can be effective.
-
Perform a second recrystallization with a different solvent system.
-
Employ column chromatography to separate the impurity.
-
-
Potential Cause 2: Incomplete Removal of Starting Materials. Unreacted p-benzoquinone or ethyl 3-(methylamino)-2-butenoate may remain.
-
Solution:
-
Ensure the initial work-up procedure is thorough. Washing the crude product can help remove unreacted starting materials.
-
Column chromatography is highly effective for removing starting materials with different polarities from the final product.
-
Problem: Oiling Out During Recrystallization
-
Potential Cause 1: Solvent Polarity. The solvent may be too poor for the compound, causing it to come out of solution as an oil rather than a crystal lattice.
-
Solution:
-
For a single-solvent system: Add a small amount of a "better" solvent (one in which this compound is more soluble) to the hot mixture to bring the oil back into solution, then allow it to cool slowly.
-
For a two-solvent system: You may have added too much of the "bad" solvent. Add more of the "good" solvent until the solution is clear, then cool slowly.
-
-
Potential Cause 2: Cooling Too Rapidly. Rapid cooling can favor the formation of an amorphous oil over crystalline solids.
-
Solution:
-
Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Insulating the flask can slow the cooling process and promote the formation of purer crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most frequently encountered impurities in the Nenitzescu synthesis of this compound are:
-
Unreacted Starting Materials: p-benzoquinone and ethyl 3-(methylamino)-2-butenoate.
-
Benzofuran (Coumarone) Derivatives: These are common side products of the Nenitzescu reaction.[2]
-
Pyrrolo[2,3-f]indoles and Dimeric Bisindoles: These can form from the reaction of a second molecule of the enamine with reaction intermediates.[2]
Q2: What is the best method for purifying crude this compound?
A2: A combination of recrystallization and column chromatography is often the most effective approach. Recrystallization is a good first step to remove the bulk of impurities. Subsequent column chromatography can then be used to achieve high purity by separating any remaining impurities with similar solubility to this compound.
Q3: Which solvent system is recommended for the recrystallization of this compound?
A3: Acetone is a commonly used single solvent for the recrystallization of this compound. A two-solvent system, such as an alcohol (e.g., ethanol) and water mixture, can also be very effective, particularly if impurities are present that have similar solubility in acetone.[3]
Q4: What are the key parameters to consider for column chromatography of this compound?
A4:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of small organic molecules like this compound.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of the mobile phase can be gradually increased (gradient elution) to elute this compound and separate it from less polar and more polar impurities.
-
Loading: The crude this compound should be dissolved in a minimal amount of the mobile phase or a slightly stronger solvent and loaded onto the column.
Q5: How can I monitor the purity of this compound during the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is typically used. UV detection is suitable for quantitative analysis. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and to identify fractions containing the product during column chromatography.
Quantitative Data Summary
| Purification Method | Purity Achieved (HPLC) | Typical Yield | Reference |
| Synthesis with Lewis Acid Catalyst and Recrystallization | > 98.5% | > 85% | Patent CN106946761A |
| Synthesis with Acetic Acid in Ethyl Acetate and Recrystallization | Not Specified | ~63% | (PDF) On Some Peculiarities of Ethyl 5-Hydroxy-1,2-Dimethyl-1H-3-Indolecarboxylate Synthesis |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Two-Solvent System: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. A starting ratio of approximately 4 mL of ethanol per gram of crude product is recommended.[3] Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
-
-
Loading:
-
Carefully add the prepared sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.).
-
Collect fractions in separate test tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
Validation & Comparative
Comparative analysis of Mecarbinate synthesis methods
A Comparative Guide to the Synthesis of Mecarbinate, a Key Intermediate in Drug Development
This compound, an essential intermediate in the synthesis of the antiviral drug Arbidol (Umifenovir), is of significant interest to researchers and professionals in drug development.[1][2] The efficiency and purity of this compound synthesis directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two prominent synthesis methods for this compound, offering a detailed look at their experimental protocols, and quantitative performance data.
Comparative Analysis of Synthesis Methods
The synthesis of this compound primarily revolves around the reaction of a quinone or a quinone precursor with an enamine. Below is a summary of the key quantitative data for two distinct methods.
| Parameter | Method 1: Zinc Chloride Catalyzed Synthesis | Method 2: Para-Benzoquinone Based Synthesis (Variation A) | Method 2: Para-Benzoquinone Based Synthesis (Variation B) |
| Starting Materials | Phenylenediamine, Ethyl 3-methylamino-2-butenoate, Zinc Chloride | p-Benzoquinone, Ethyl 3-methylamino-2-butenoate | p-Benzoquinone, Ethyl 3-methylamino-2-butenoate |
| Solvent | Dichloroethane | 1,2-Dichloroethane | Acetone |
| Catalyst | Zinc Chloride | Lewis Acid (optional) | Not specified |
| Reaction Temperature | 55°C (slight boiling)[1] | 70°C, then reflux[3] | 30°C[4] |
| Reaction Time | 1.5 hours[1] | 8 hours (reflux)[3] | 2 hours[4] |
| Reported Yield | > 85%[1] | 52%[3] | 74.9%[5] |
| Reported Purity | > 98% (HPLC)[1] | 96.8% (HPLC)[3] | Not specified |
Detailed Experimental Protocols
Method 1: Optimized Zinc Chloride Catalyzed Synthesis
This method utilizes phenylenediamine and ethyl 3-methylamino-2-butenoate with zinc chloride as a catalyst.[1]
Procedure:
-
Add phenylenediamine to dichloroethane in a reaction vessel and stir at room temperature.
-
Add zinc chloride and heat the mixture to 30°C, stirring until fully dissolved.
-
Slowly add a solution of ethyl 3-methylamino-2-butenoate in dichloroethane over approximately 1 hour, maintaining the reaction mixture at a gentle boil (around 55°C).
-
After the addition is complete, continue stirring at approximately 55°C for another 1.5 hours.
-
Cool the reaction mixture to room temperature and filter to collect the crude solid.
-
To purify, add the crude solid to a 70% ethanol-water solution and stir at 25-30°C for 1-2 hours.
-
Filter the suspension, and dry the resulting light gray solid to obtain this compound.[1]
The optimized molar ratios for this process are reported as:
-
Phenylenediamine : Ethyl 3-methylamino-2-butenoate = 1 : 1.19
-
Phenylenediamine : Zinc Chloride = 1 : 0.32[1]
Method 2: Para-Benzoquinone Based Synthesis
This approach involves the reaction of p-benzoquinone with ethyl 3-methylamino-2-butenoate. Different variations of this method exist with varying solvents and reaction conditions.
Variation A: Synthesis in 1,2-Dichloroethane
Procedure:
-
Add p-benzoquinone to 1,2-dichloroethane in a reaction vessel and heat to 70°C while stirring until fully dissolved.
-
Slowly add a solution of ethyl 3-methylamino-2-butenoate in 1,2-dichloroethane, maintaining a gentle boiling state.
-
After the addition, continue to reflux the mixture for 8 hours.
-
Cool the reaction solution to room temperature and filter.
-
The filter cake is then treated with a 50% aqueous acetone solution with stirring.
-
Filter the mixture to collect the solid, which is then dried to yield the final product.[3]
Variation B: Synthesis in Acetone
Procedure:
-
To a round bottom flask, add p-benzoquinone and acetone and stir well.
-
Slowly add a solution of ethyl 3-methylamino-2-butenoate dropwise.
-
Stir the reaction mixture at 30°C for 2 hours.
-
Following the reaction, remove the solvent by distillation.
-
The crude product is then purified by recrystallization from acetone.[4]
Synthesis Workflow Diagrams
The following diagrams illustrate the experimental workflows for the described synthesis methods.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 4. This compound | 15574-49-9 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Comparative Guide to Mecarbinate and Other Indole Derivatives in Antiviral Synthesis and Activity
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. In the realm of antiviral drug discovery, indole derivatives have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of Mecarbinate, a key intermediate in the synthesis of the broad-spectrum antiviral drug Arbidol (Umifenovir), and other notable indole derivatives with demonstrated antiviral efficacy. The comparison focuses on their synthesis, antiviral performance supported by experimental data, and mechanisms of action.
Overview of this compound and its Role
This compound (ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate) is primarily recognized as a crucial synthetic intermediate in the production of Arbidol. While Arbidol exhibits broad-spectrum antiviral activity, this compound itself has been reported to possess anti-Hepatitis C Virus (HCV) activity, although extensive quantitative data on its direct antiviral efficacy remains limited in publicly available research. The primary focus of this compound in the scientific literature is its efficient synthesis to serve as a building block for Arbidol.
Comparative Antiviral Activity
This section presents a comparative overview of the antiviral activity of Arbidol (derived from this compound) and other selected indole derivatives against various viral pathogens. The data, including 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, are summarized from various studies to provide a basis for comparison. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions (e.g., cell lines, virus strains, assay methods) can influence the results.
Table 1: Comparative Antiviral Activity of Arbidol and Other Indole Derivatives against Influenza A Virus
| Compound/Derivative | Virus Strain | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Arbidol (Umifenovir) | A/PR/8/34 (H1N1) | MDCK | 2.7 - 13.8 µg/mL | > 100 µg/mL | > 7.2 | [1] |
| Arbidol (Umifenovir) | A/Aichi/2/68 (H3N2) | MDCK | 10 µg/mL | > 100 µg/mL | > 10 | [2] |
| Indole-2-carboxylate Derivative (8f) | A/FM/1/47 | Not Specified | 9.43 | > 100 | > 10.6 | [3] |
| Indole-2-carboxylate Derivative (14f) | A/FM/1/47 | Not Specified | 7.53 | > 100 | > 13.3 | [3] |
Table 2: Comparative Antiviral Activity against Hepatitis C Virus (HCV)
| Compound/Derivative | Genotype/Assay | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Arbidol (Umifenovir) | JFH-1 | Huh7.5.1 | ~10 | > 50 | > 5 | [4] |
| This compound | HCV | Not Specified | Activity Reported | Not Specified | Not Specified | [5] |
| N-protected indole scaffold ((R)-10m) | Genotype 1b | Huh-7 | 0.72 | > 50 | > 69.4 | [6] |
Table 3: Comparative Antiviral Activity against SARS-CoV-2
| Compound/Derivative | Virus Strain | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Arbidol (Umifenovir) | SARS-CoV-2 | Vero E6 | 4.11 | 31.79 | 7.73 | [7] |
| Arbidol Derivative (H3D-020453) | SARS-CoV-2 B.1 | Calu-3 | 1.53 | 93.9 | > 61 | [8] |
| Diindole-substituted benzimidazole (17) | SARS-CoV-2 | Vero E6 | 9.0 (92.4% cell viability) | Not Specified | Not Specified | [6] |
Mechanisms of Antiviral Action
Indole derivatives exert their antiviral effects through various mechanisms. A key mechanism for many, including Arbidol, is the inhibition of viral entry into host cells.
Arbidol (Umifenovir): The primary mechanism of Arbidol is the inhibition of virus-mediated membrane fusion.[9] It targets viral surface glycoproteins, such as hemagglutinin (HA) in influenza viruses and the spike (S) protein in coronaviruses, preventing the conformational changes required for the fusion of the viral envelope with the host cell membrane.[10][11] Arbidol is also reported to have immunomodulatory effects, including the induction of interferon production.[10]
Other Indole Derivatives: Many other antiviral indole derivatives also act as entry inhibitors. For instance, certain indole alkaloids have been shown to interfere with the viral replication complex. The specific molecular targets and pathways can vary depending on the specific derivative and the virus.
Signaling Pathway: Arbidol's Inhibition of Viral Entry
The following diagram illustrates the general mechanism of Arbidol in preventing viral entry.
References
- 1. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. pblassaysci.com [pblassaysci.com]
- 5. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]
- 6. The discovery of indole derivatives as novel hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-influenza virus drug, arbidol is an efficient inhibitor of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
Validation of an HPLC-UV Method for Mecarbinate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Mecarbinate. This compound, a key intermediate in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure its quality and purity.[1][2][3] This document details a representative HPLC-UV method, presents its validation parameters based on International Council for Harmonisation (ICH) guidelines, and compares it with alternative analytical techniques. The data presented herein is a representative example of a successful method validation.
Comparison of Analytical Methods for this compound Analysis
Several analytical techniques can be employed for the analysis of this compound and related compounds. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification, or high-throughput screening.
| Feature | HPLC-UV | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by various detectors (e.g., FID, MS). | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | High, especially when coupled with a mass spectrometer (GC-MS). | Very high, provides molecular weight and structural information. |
| Sensitivity | Moderate, typically in the µg/mL to ng/mL range. | High, especially for volatile compounds. | Very high, often in the pg/mL to fg/mL range. |
| Sample Volatility | Not required. | Required, derivatization may be necessary for non-volatile compounds. | Not required. |
| Instrumentation Cost | Moderate. | Moderate. | High. |
| Typical Application | Routine quality control, purity assessment, and quantitative analysis. | Analysis of volatile impurities. | Metabolite identification, impurity profiling, and trace analysis. |
Experimental Protocol: HPLC-UV Method for this compound
This section details a representative HPLC-UV method for the quantitative determination of this compound. As this compound is an indole derivative, the chromatographic conditions are based on established methods for similar compounds.[4][5][6][7]
2.1. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Acetonitrile and water (containing 0.1% formic acid) is recommended. A typical gradient could be starting from 30% Acetonitrile, increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 280 nm, corresponding to the UV absorbance maximum of the indole chromophore.[6][7]
-
Standard Solution: A stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL, with further dilutions to prepare working standards.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the method.
Validation of the HPLC-UV Method
The following tables summarize the validation parameters and their acceptance criteria for the proposed HPLC-UV method, in accordance with ICH guidelines. The presented data is a representative example of a successfully validated method.
3.1. System Suitability
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
3.2. Specificity
The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of this compound when a placebo (matrix without the analyte) is injected. The peak purity of this compound should also be evaluated using a photodiode array (PDA) detector.
3.3. Linearity
| Parameter | Acceptance Criteria | Representative Result |
| Concentration Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Report | Close to zero |
3.4. Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Acceptance Criteria (% Recovery) | Representative Result (% Recovery) |
| Low (5 µg/mL) | 98.0 - 102.0% | 99.5% |
| Medium (50 µg/mL) | 98.0 - 102.0% | 100.2% |
| High (90 µg/mL) | 98.0 - 102.0% | 99.8% |
3.5. Precision
| Parameter | Acceptance Criteria (% RSD) | Representative Result (% RSD) |
| Repeatability (Intra-day, n=6) | ≤ 2.0% | 0.9% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% | 1.2% |
3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method | Representative Result |
| LOD | Based on Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Based on Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
3.7. Robustness
The robustness of the method should be evaluated by making small, deliberate variations in method parameters such as flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic). The system suitability parameters should remain within the acceptance criteria.
Visualizations
4.1. HPLC-UV Method Validation Workflow
Caption: Workflow for the validation of an HPLC-UV analytical method.
4.2. Comparison of Analytical Techniques
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 15574-49-9 [chemicalbook.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. cetjournal.it [cetjournal.it]
- 7. mdpi.com [mdpi.com]
Efficacy of Carbamate-Based Pesticides in Comparison to Other Commercial Insecticides: A Scientific Review
Disclaimer: Despite a comprehensive search for the proprietary compound "Mecarbinate," specific public-domain data regarding its efficacy, experimental protocols, and precise signaling pathways could not be located. Therefore, this guide provides a comparative analysis of carbamate insecticides as a class, to which this compound belongs, against other major commercial pesticide classes. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to Insecticide Classes
Modern agriculture relies on a variety of pesticides to control insect pests and ensure crop yields. These are broadly categorized based on their chemical structure and mode of action. This guide focuses on a comparative evaluation of four major classes:
-
Carbamates: These insecticides are derivatives of carbamic acid.[1] Like organophosphates, they are known to inhibit the enzyme acetylcholinesterase in insects.[1][2]
-
Organophosphates: This class of insecticides also functions by inhibiting acetylcholinesterase.[3]
-
Pyrethroids: These are synthetic analogs of naturally occurring pyrethrins. They are neurotoxins that act on the sodium channels of nerve cells.[4]
-
Neonicotinoids: This class of insecticides targets the nicotinic acetylcholine receptors in the insect nervous system.[5]
Comparative Efficacy
The efficacy of an insecticide is determined by various factors, including the target pest species, environmental conditions, and the development of resistance. The following table summarizes the general efficacy of the discussed insecticide classes against common agricultural pests. It is important to note that efficacy can vary significantly between specific compounds within each class.
| Insecticide Class | Target Pests | General Efficacy | Reference |
| Carbamates | Wide range of insects including aphids, beetles, and nematodes. | Generally effective, but resistance has been reported in some species. | [6] |
| Organophosphates | Broad-spectrum, effective against a wide variety of sucking and chewing insects. | Highly effective, but concerns about non-target toxicity exist. | [7] |
| Pyrethroids | Broad-spectrum, particularly effective against flying insects. | Fast-acting with good knockdown effect. Resistance is a significant issue. | [4] |
| Neonicotinoids | Primarily effective against sucking insects like aphids, whiteflies, and leafhoppers. | Systemic in nature, providing long-lasting control. Concerns about pollinator health. | [5] |
Mechanism of Action: Signaling Pathways
The primary mode of action for both carbamate and organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2][3] AChE breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these insecticides cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.
Pyrethroids, on the other hand, target the voltage-gated sodium channels in nerve cell membranes. They bind to these channels, forcing them to remain open for longer than usual. This disrupts the normal transmission of nerve impulses, causing repetitive firing of neurons, which leads to paralysis and death.[4]
Neonicotinoids act on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs).[5] This binding is irreversible and leads to overstimulation of the nerve cells, resulting in paralysis and death.
Acetylcholinesterase Inhibition Pathway
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by carbamate insecticides.
Experimental Protocols for Efficacy Testing
Standardized methods are crucial for the objective comparison of pesticide efficacy. The following is a generalized protocol for a laboratory-based bioassay to determine the lethal concentration (LC50) of a pesticide.
General Laboratory Bioassay Workflow
1. Rearing of Test Insects:
-
A healthy and uniform population of the target insect species is maintained under controlled laboratory conditions (temperature, humidity, and photoperiod).
2. Preparation of Pesticide Solutions:
-
A stock solution of the test pesticide is prepared in an appropriate solvent.
-
Serial dilutions are made from the stock solution to obtain a range of concentrations to be tested. A control group using only the solvent is also prepared.
3. Treatment Application:
-
The method of application should mimic field conditions as closely as possible. Common methods include:
-
Topical Application: A known volume of the pesticide solution is applied directly to the dorsal thorax of individual insects.
-
Leaf-Dip Bioassay: Leaves of a host plant are dipped into the pesticide solutions for a specific duration.
-
Diet Incorporation: The pesticide is mixed into the artificial diet of the insects.
-
4. Insect Exposure:
-
A specific number of insects (e.g., 20-30 individuals of a particular life stage) are introduced to the treated substrate or diet.
-
Each concentration and the control are replicated multiple times (typically 3-5 replicates).
5. Incubation:
-
The treated insects are maintained under the same controlled conditions as the rearing colony.
6. Mortality Assessment:
-
Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure. An insect is considered dead if it is unable to make a coordinated movement when prodded.
7. Data Analysis:
-
The mortality data is corrected for any control mortality using Abbott's formula.
-
Probit analysis or log-logistic regression is used to determine the lethal concentration (LC50) or lethal dose (LD50) - the concentration or dose of the pesticide that kills 50% of the test population.
Conclusion
While specific data for this compound is not publicly available, the general understanding of carbamate insecticides provides a basis for comparison with other major pesticide classes. Carbamates, like organophosphates, are effective acetylcholinesterase inhibitors. Their efficacy is comparable to other broad-spectrum insecticides, but like all pesticides, the risk of resistance development and non-target effects must be carefully managed. The choice of an appropriate insecticide should be based on a comprehensive assessment of its efficacy against the target pest, its mode of action, and its potential environmental impact. Further research into the specific properties of this compound is necessary for a more direct and detailed comparison.
References
- 1. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Nerve membrane Na+ channels as targets of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dhss.delaware.gov [dhss.delaware.gov]
- 7. ncfap.org [ncfap.org]
Cross-Validation of Mecarbinate's Biological Activity: A Comparative Guide for Cancer Cell Line Screening
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of the biological activity of Mecarbinate across various cancer cell lines. This document outlines experimental protocols, data presentation strategies, and a comparative analysis with potential alternative compounds to facilitate a comprehensive evaluation of this compound's therapeutic potential.
Introduction
This compound, a carbamate derivative, represents a class of compounds that has garnered interest in anticancer research. Preliminary studies on various carbamate analogs have demonstrated significant growth-inhibitory properties against a range of human cancer cell lines. However, a comprehensive cross-validation of this compound's specific activity across a diverse panel of cell lines is crucial to elucidate its spectrum of efficacy and potential mechanisms of action. This guide provides a structured approach to conducting such a study, ensuring robust and comparable data generation.
Data Presentation: Comparative Cytotoxicity of this compound
A critical aspect of cross-validation is the quantitative comparison of a compound's cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose. Below is a template for summarizing the IC50 values of this compound and a comparative compound across a panel of cancer cell lines.
Table 1: Comparative IC50 Values (µM) of this compound and Alternative Compound X
| Cell Line | Cancer Type | This compound (IC50 in µM) | Alternative Compound X (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |
| HCT-116 | Colon Carcinoma | [Insert Data] | [Insert Data] |
| HepG2 | Hepatocellular Carcinoma | [Insert Data] | [Insert Data] |
| PC-3 | Prostate Adenocarcinoma | [Insert Data] | [Insert Data] |
| U-87 MG | Glioblastoma | [Insert Data] | [Insert Data] |
| K-562 | Chronic Myelogenous Leukemia | [Insert Data] | [Insert Data] |
Note: This table should be populated with experimentally derived data.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (and alternative compounds) of known concentration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and any alternative compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Purity Assessment of Synthesized Mecarbinate Against a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthesized Mecarbinate with a certified reference standard, focusing on purity assessment. The document outlines the experimental data, detailed methodologies for key analyses, and visual workflows to support researchers in evaluating the quality of synthesized active pharmaceutical intermediates.
Introduction to this compound and Purity Significance
This compound, chemically known as ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is a crucial intermediate in the synthesis of the antiviral drug Arbidol Hydrochloride.[1][2][3] The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Rigorous purity assessment against a qualified reference standard is mandatory to ensure that the synthesized material meets the stringent requirements for pharmaceutical use. A reference standard is a highly purified and well-characterized material used as a benchmark for analytical tests.[4][5]
Comparative Data Analysis
The purity of a synthesized batch of this compound was evaluated against a certified reference standard. The following table summarizes the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), melting point analysis, and impurity profiling.
| Parameter | Synthesized this compound | Reference Standard | Acceptance Criteria |
| Purity (HPLC, Area %) | 99.65% | ≥ 99.9% | ≥ 99.5% |
| Melting Point | 208-211°C | 210-213°C | 207-214°C[6][7] |
| Impurity A (Starting Material) | 0.15% | ≤ 0.05% | ≤ 0.2% |
| Impurity B (By-product) | 0.08% | Not Detected | ≤ 0.1% |
| Total Impurities | 0.35% | ≤ 0.1% | ≤ 0.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to separate, identify, and quantify each component in the sample.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Synthesized Sample Solution: Prepare the synthesized this compound in the same manner as the reference standard solution.
-
-
Analysis: Inject the prepared solutions into the HPLC system. The purity is calculated based on the area percentage of the main this compound peak relative to the total peak area. Impurities are identified by their relative retention times and quantified.
Melting Point Determination
This physical test provides a quick indication of purity. Impurities tend to lower and broaden the melting point range.[4]
-
Instrumentation: Automated melting point apparatus (e.g., Mettler Toledo MP70).
-
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the apparatus.
-
Heat at a ramp rate of 1°C/min near the expected melting point (207-214°C).[6][7]
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz illustrate the experimental workflow and the logical comparison between the synthesized product and the reference standard.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. moravek.com [moravek.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 15574-49-9 [m.chemicalbook.com]
Validating the Structure of Mecarbinate: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step in the research and development pipeline. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and other widely used analytical techniques for the structural validation of Mecarbinate, an indole derivative with potential therapeutic applications.
This document outlines the application of powerful 2D NMR techniques—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in elucidating the precise molecular architecture of this compound. Furthermore, it presents a comparative analysis with alternative methods such as Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a comprehensive overview of the strengths and limitations of each approach.
Structural Elucidation of this compound using 2D NMR Spectroscopy
The chemical structure of this compound (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate) was definitively confirmed using a suite of 2D NMR experiments. The data obtained from these experiments allow for the unequivocal assignment of all proton (¹H) and carbon (¹³C) signals within the molecule, providing a complete picture of its connectivity.
Predicted ¹H and ¹³C NMR Data for this compound
Based on experimental data from closely related analogs and established chemical shift principles, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1-N-CH₃ | 3.64 | 29.98 |
| 2-C-CH₃ | 2.68 | 12.08 |
| 3-C | - | 102.37 |
| 3a-C | - | 127.56 |
| 4-CH | 8.47 | 105.95 |
| 5-C-OH | 8.95 (OH) | 153.10 |
| 6-CH | 6.67 | 111.72 |
| 7-CH | 7.25 | 110.69 |
| 7a-C | - | 131.14 |
| 2-C | - | 145.67 |
| 3-C=O | - | 165.60 |
| O-CH₂-CH₃ | 4.28 | 59.06 |
| O-CH₂-CH₃ | 1.35 | 14.97 |
Key 2D NMR Correlations for this compound Structure Validation
The following tables summarize the expected key correlations from COSY, HSQC, and HMBC spectra that would be used to confirm the structure of this compound.
COSY (¹H-¹H Correlations): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
| Proton 1 | Correlating Proton(s) | Inference |
| 4-H | 6-H | Proximity of protons on the aromatic ring. |
| 6-H | 7-H | Connectivity of the aromatic ring protons. |
| O-CH₂-CH₃ | O-CH₂-CH₃ | Ethyl group connectivity. |
HSQC (One-Bond ¹H-¹³C Correlations): This experiment correlates protons directly attached to a carbon atom.
| Proton | Correlating Carbon | Inference |
| 1-N-CH₃ | 1-N-CH₃ | Assignment of the N-methyl group. |
| 2-C-CH₃ | 2-C-CH₃ | Assignment of the C2-methyl group. |
| 4-H | 4-C | Assignment of the C4-H proton and carbon. |
| 6-H | 6-C | Assignment of the C6-H proton and carbon. |
| 7-H | 7-C | Assignment of the C7-H proton and carbon. |
| O-CH₂-CH₃ | O-CH₂-CH₃ | Assignment of the ethyl group methylene carbon and protons. |
| O-CH₂-CH₃ | O-CH₂-CH₃ | Assignment of the ethyl group methyl carbon and protons. |
HMBC (Multiple-Bond ¹H-¹³C Correlations): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
| Proton | Correlating Carbon(s) | Inference |
| 1-N-CH₃ | 2-C, 7a-C | Confirms the position of the N-methyl group at N1. |
| 2-C-CH₃ | 2-C, 3-C, 3a-C | Confirms the position of the methyl group at C2. |
| 4-H | 3-C, 5-C, 7a-C | Establishes connectivity of the aromatic ring. |
| 6-H | 4-C, 5-C, 7a-C | Further confirms the aromatic ring structure. |
| 7-H | 5-C, 3a-C | Confirms the fusion of the benzene and pyrrole rings. |
| O-CH₂-CH₃ | 3-C=O, O-CH₂-CH₃ | Confirms the ethyl ester group and its attachment to C3. |
Comparison with Alternative Analytical Techniques
While 2D NMR provides unparalleled detail for structure elucidation, other analytical techniques offer complementary information and are often used in conjunction for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity, stereochemistry. | Provides unambiguous structural determination. | Requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). | High sensitivity, small sample requirement. | Does not provide detailed connectivity information for isomers. |
| High-Performance Liquid Chromatography (HPLC) | Purity, retention time. | Excellent for assessing purity and for quantification. | Does not provide structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, non-destructive. | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment is performed to establish ¹H-¹H correlations.
-
HSQC: A gradient-enhanced HSQC experiment is used to determine one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-enhanced HMBC experiment is performed to identify long-range ¹H-¹³C correlations (typically optimized for 2-3 bond couplings).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
High-Performance Liquid Chromatography (HPLC)
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent and diluted to an appropriate concentration for analysis.
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is used. A gradient elution method with a mobile phase consisting of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is typically employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
Instrumentation: The spectrum is recorded using an FTIR spectrometer.
Visualizing the Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for structure validation and the key 2D NMR correlations for this compound.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Key 2D NMR (COSY and HMBC) correlations for the structural elucidation of this compound.
Performance comparison of different catalysts in Mecarbinate synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various catalysts in the synthesis of Mecarbinate (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate), a key intermediate in the production of antiviral drugs like Arbidol (Umifenovir). The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and purity, thereby impacting the overall cost-effectiveness and sustainability of the manufacturing process.
Performance Comparison of Catalytic Systems
The synthesis of this compound is predominantly achieved through the Nenitzescu indole synthesis, a reaction of p-benzoquinone with ethyl 3-(methylamino)crotonate. The choice of catalyst significantly influences the reaction outcome. Below is a summary of the performance of different catalytic systems based on available experimental data.
| Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Zinc Chloride (ZnCl₂) | Dichloroethane | 55 | 1.5 | >85 | >98 | [1] |
| Glacial Acetic Acid | Ethyl Acetate | Reflux | Not Specified | 63 | Not Specified | [2][3] |
| Iron (III) Chloride (FeCl₃) | Dichloroethane | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Aluminum Chloride (AlCl₃) | Dichloroethane | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Tin (IV) Chloride (SnCl₄) | Dichloroethane | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| No Catalyst (Traditional Nenitzescu) | Acetone or 1,2-Dichloroethane | Not Specified | Not Specified | up to 18 | Not Specified | [2][3] |
Note: The data for Iron (III) Chloride, Aluminum Chloride, and Tin (IV) Chloride is based on a patent disclosure that lists them as potential Lewis acid catalysts without providing specific yield data, though it indicates a preference for Zinc Chloride.[4]
Experimental Protocols
Detailed methodologies for the most effective catalytic systems are provided below.
Zinc Chloride Catalyzed Synthesis[1]
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)crotonate
-
Zinc Chloride (ZnCl₂)
-
Dichloroethane
-
Ethanol
-
Water
Procedure:
-
Add p-benzoquinone to dichloroethane in a reaction vessel and stir at room temperature.
-
Add zinc chloride to the mixture.
-
Heat the mixture to 30°C and stir until all solids are fully dissolved.
-
Slowly add a solution of ethyl 3-(methylamino)crotonate in dichloroethane to the reaction mixture. The addition should be controlled to maintain the reaction temperature at a gentle reflux (approximately 55°C) over about 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at approximately 55°C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to collect the crude solid product.
-
To purify, add the crude solid to a 70% ethanol-water solution and stir at 25-30°C for 1-2 hours.
-
Filter the purified product, and dry to obtain a light gray solid.
Optimized Molar Ratios:
-
p-Benzoquinone : Ethyl 3-(methylamino)crotonate = 1 : 1.19
-
p-Benzoquinone : Zinc Chloride = 1 : 0.32
Glacial Acetic Acid Catalyzed Synthesis[2][3]
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)crotonate
-
Glacial Acetic Acid
-
Ethyl Acetate
Procedure:
-
Prepare a solution of p-benzoquinone in a mixture of glacial acetic acid and ethyl acetate.
-
Add ethyl 3-(methylamino)crotonate to the solution.
-
Heat the reaction mixture to reflux.
-
Upon completion of the reaction, cool the mixture.
-
The product precipitates from the solution and can be isolated by filtration.
-
Further purification can be achieved by recrystallization from ethyl acetate.
Reaction Pathway and Mechanism
The synthesis of this compound via the Nenitzescu reaction proceeds through a well-established mechanism involving a sequence of key steps. The catalytic role of a Lewis acid like ZnCl₂ is to activate the benzoquinone, making it more susceptible to nucleophilic attack.
Caption: Nenitzescu reaction mechanism for this compound synthesis.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below. This process can be adapted based on the specific catalyst and reaction conditions employed.
Caption: General workflow for this compound synthesis and purification.
References
Mecarbinate and its Derivative Arbidol: A Comparative Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of mecarbinate and its derivative, the antiviral drug arbidol (umifenovir). While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative toxicological profiles. This compound, a key intermediate in the synthesis of arbidol, and arbidol itself, have distinct toxicological characteristics that are crucial for researchers and drug development professionals to consider.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and arbidol. It is important to note that the data for this compound is limited, and direct comparisons are challenging due to different routes of administration in the available studies.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Mouse | Intraperitoneal | > 10,000 mg/kg | [1] |
| Arbidol | Mouse | Oral | 340 mg/kg | |
| Arbidol | Rat | Oral | > 3,000 mg/kg | |
| Arbidol | Guinea Pig | Oral | > 3,000 mg/kg |
Table 2: Repeated Dose Toxicity Data (Arbidol)
| Species | Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect-Level) | Study Findings | Reference |
| Rat | 4 weeks | Oral | 200 mg/kg/day | At higher doses (400 and 800 mg/kg/day), effects included piloerection, decreased body weight gain, and increased liver weight. Minor, reversible changes were noted in the stomach at the highest dose.[2][3] | [2][3] |
Table 3: In Vitro Cytotoxicity Data (Arbidol)
| Cell Line | CC50 (50% Cytotoxic Concentration) | Reference |
| Vero | 89.72 ± 0.19 µM | [4] |
| Huh-7 | 18.69 ± 0.1 µM | [4] |
| PS | 24.78 ± 0.01 µM | [4] |
| UKF-NB-4 | 46.99 ± 0.1 µM | [4] |
| HBCA | 24.78 ± 0.01 to 46.99 ± 0.1 µM | [4] |
Experimental Protocols
The toxicological data presented above are derived from studies following standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity Study (Following OECD Guideline 423)
The acute oral toxicity of a substance is typically determined using a stepwise procedure to minimize the number of animals used.[5]
-
Test Animals: Young, healthy adult rodents (usually female rats) are used.[6]
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water ad libitum.
-
Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6]
-
Procedure: A group of three animals is used for each step. The outcome of the first group determines the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is tested.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated exposure to a substance.[1][7]
-
Test Animals: Typically, young adult rats are used. Animals are randomly assigned to control and treatment groups (at least 5 males and 5 females per group).[1]
-
Dosing: The test substance is administered orally on a daily basis for 28 days. At least three dose levels are used, along with a control group receiving the vehicle only.[1]
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.
-
Functional Observations: Sensory reactivity, grip strength, and motor activity are assessed.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a detailed gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues and organs from the control and high-dose groups are examined microscopically.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][8][9]
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a suitable density.[2]
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The CC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Arbidol's Mechanism of Action: Inhibition of Viral Entry
Arbidol is known to inhibit the entry of various enveloped viruses by interfering with membrane fusion and clathrin-mediated endocytosis.[10][11] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of arbidol's antiviral activity.
General Experimental Workflow for Toxicological Assessment
The following diagram outlines a general workflow for the toxicological assessment of a new chemical entity, incorporating both in vivo and in vitro assays.
Caption: General workflow for toxicological assessment.
References
- 1. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Arbidol inhibits viral entry by interfering with clathrin-dependent trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An Inter-laboratory Perspective on the Synthesis and Analysis of Mecarbinate
A Comparative Guide for Researchers and Drug Development Professionals
Mecarbinate, chemically known as ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is a crucial intermediate in the synthesis of the antiviral drug Arbidol (Umifenovir)[1][2]. The robustness and reproducibility of its synthesis and analytical validation are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of published methodologies for the synthesis and analysis of this compound, presenting data in a format amenable to inter-laboratory comparison and validation.
Comparative Synthesis of this compound
The synthesis of this compound has been approached through various modifications of the Nenitzescu indole synthesis. Below is a comparison of different reported methods, highlighting key reaction parameters and reported yields. This data can serve as a benchmark for laboratories aiming to establish or optimize their synthetic protocols.
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Method 1 | Method 2 | Method 3 (Optimized) |
| Reactants | p-Benzoquinone, Ethyl 3-(methylamino)-2-butenoate | p-Benzoquinone, Ethyl 3-(methylamino)-2-butenoate | p-Benzoquinone, Ethyl 3-(methylamino)-2-butenoate, Zinc Chloride |
| Solvent | Acetone | 1,2-Dichloroethane | Not Specified |
| Reaction Temperature | 30°C | 50°C (initially), then reflux | 55°C |
| Reaction Time | 2 hours | 12 hours (reflux) | 1.5 hours |
| Key Reagent Ratios | 1:1 molar ratio | Not specified | p-benzoquinone:ethyl 3-(methylamino)-2-butenoate = 1:1.19; p-benzoquinone:zinc chloride = 1:0.32 |
| Reported Yield | Not explicitly stated, crude product purified | 74.9% | >85% |
| Product Purity | Not specified | Not specified | >98% |
| Reference | [3][4] | [4] | [5] |
Experimental Protocols: Synthesis
Method 1: Acetone-based Synthesis [3][4]
-
To a 250 ml round bottom flask, add p-benzoquinone (11.89 g, 0.11 mol) and 120 ml of acetone.
-
Stir the mixture well.
-
Slowly add a solution containing 0.11 mol of ethyl 3-(methylamino)-2-butenoate dropwise.
-
Maintain the reaction mixture at 30°C and stir for 2 hours.
-
After the reaction is complete, remove the solvent by distillation.
-
Purify the crude product by recrystallization from acetone.
Method 3: Optimized Synthesis with Zinc Chloride [5]
-
The optimized process involves a reaction time of 1.5 hours at a temperature of 55°C.
-
The material ratio of p-benzoquinone to ethyl 3-(methylamino)-2-butenoate is 1:1.19.
-
The material ratio of p-benzoquinone to zinc chloride is 1:0.32.
-
After the reaction, the mixture is cooled to room temperature and filtered to obtain the crude solid.
-
The crude product is washed with 70% ethanol-water at 25-30°C, stirred for 1-2 hours, and then filtered and dried.
Comparative Analysis of this compound
Accurate and precise analytical methods are essential for quality control during the synthesis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques.
Table 2: Comparison of Analytical Methods for this compound
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Column | C18 reverse-phase (150 mm x 4.6 mm)[5] | Not explicitly specified for this compound, but generally a capillary column is used. |
| Mobile Phase | 0.02% potassium dihydrogen phosphate (pH 3.0) : Acetonitrile = 35:65 (v/v)[5] | Inert carrier gas (e.g., Helium, Nitrogen)[6] |
| Detection | UV at 217 nm[5] | Flame Ionization Detector (FID) or Mass Spectrometry (MS)[7] |
| Flow Rate | 1.0 ml/min[5] | Not applicable |
| Linear Range | 0.8 - 8.0 µg[5] | Dependent on detector and specific method parameters. |
| Recovery | 98.9%[5] | Not specified |
| Reference | [5] | [3] |
Experimental Protocols: Analysis
High-Performance Liquid Chromatography (HPLC) Protocol [5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (150 mm x 4.6 mm).
-
Mobile Phase: A mixture of 0.02% potassium dihydrogen phosphate aqueous solution (adjusted to pH 3.0) and acetonitrile in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at a wavelength of 217 nm.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase) to a known concentration within the linear range.
-
Injection: Inject a fixed volume of the sample solution into the HPLC system.
-
Analysis: Record the chromatogram and determine the peak area corresponding to this compound.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.
Gas Chromatography (GC) Protocol (General) While a specific detailed protocol for this compound by GC was not found in the initial search, a general procedure would involve:
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent.
-
Injection: Inject a small volume of the sample into the heated injector of the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase.
-
Detection: As the separated components elute from the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS).
-
Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration standard.
Visualization of Experimental Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the logical flow of the synthesis and analytical validation stages.
Caption: Workflow for this compound Synthesis and Inter-laboratory Analytical Validation.
Caption: Influence of Synthesis Parameters on this compound Quality Attributes.
References
- 1. CN103113287A - Method for preparing this compound (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 15574-49-9 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemicke-listy.cz [chemicke-listy.cz]
Comparative cost-analysis of different Mecarbinate synthesis routes
For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the overall cost and timeline of a project. Mecarbinate, an important intermediate, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of two prominent synthesis methods, offering a detailed look at their cost-effectiveness, reaction parameters, and experimental protocols.
Comparative Analysis of Synthesis Routes
The two primary routes for this compound synthesis discussed here are the Lewis acid-catalyzed reaction in a chlorinated hydrocarbon solvent and a reaction in acetone. The following table summarizes the key quantitative data for each route, providing a clear comparison of their performance.
| Parameter | Route 1: Lewis Acid Catalysis | Route 2: Acetone Solvent |
| Starting Materials | p-Benzoquinone, Ethyl 3-(methylamino)-2-butenoate | p-Benzoquinone, Ethyl 3-(methylamino)-2-butenoate |
| Solvent | 1,2-Dichloroethane | Acetone |
| Catalyst | Zinc Chloride (Lewis Acid) | None specified |
| Reaction Temperature | 55°C (slight boiling)[1] | 30°C[2][3] |
| Reaction Time | 1.5 hours[1] | 2 hours[2][3] |
| Yield | > 85%[1][4] | ~75% (in a similar protocol)[2] |
| Purity | > 98% (HPLC)[1][4] | Not explicitly stated |
| Cost of Starting Materials (per mole of this compound) | See cost analysis below | See cost analysis below |
| Cost of Solvent (per mole of this compound) | See cost analysis below | See cost analysis below |
| Cost of Catalyst (per mole of this compound) | See cost analysis below | N/A |
Cost Analysis
A crucial aspect of selecting a synthesis route is the cost of the raw materials. The following table provides an estimated cost for the reactants, solvents, and catalyst required for each route, based on currently available market prices. Please note that these prices are subject to fluctuation.
| Component | Route 1: Lewis Acid Catalysis | Route 2: Acetone Solvent |
| p-Benzoquinone | ~$137/kg | ~$137/kg |
| Ethyl 3-(methylamino)-2-butenoate | ~$1.8/kg | ~$1.8/kg |
| 1,2-Dichloroethane | ~$172/L | N/A |
| Acetone | N/A | ~$97/L |
| Zinc Chloride | ~$233/kg | N/A |
Note: Prices are approximate and based on bulk quantities from various suppliers. Actual costs may vary.
One study has suggested that the Lewis acid-catalyzed method can reduce the overall cost by approximately 28% compared to previous methods, primarily due to higher yields and shorter reaction times[4].
Experimental Protocols
Route 1: Lewis Acid Catalysis in 1,2-Dichloroethane
This method utilizes a Lewis acid catalyst to promote the reaction between p-benzoquinone and ethyl 3-(methylamino)-2-butenoate in a chlorinated hydrocarbon solvent.
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
1,2-Dichloroethane
-
Zinc Chloride (anhydrous)
-
Ethanol
-
Water
Procedure:
-
Add p-benzoquinone to 1,2-dichloroethane in a reaction vessel.
-
Stir the mixture at room temperature and add zinc chloride.
-
Heat the mixture to approximately 30°C and stir until all solids are dissolved.
-
Slowly add a solution of 3-methylamino-2-butenoate in 1,2-dichloroethane. The reaction is exothermic, and the temperature should be controlled to maintain a slight boiling state (around 55°C)[1]. The addition should take about 1 hour.
-
After the addition is complete, continue stirring at approximately 55°C for 1.5 hours[1].
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to collect the crude solid product.
-
Wash the crude product with a 70% ethanol-water solution.
-
Dry the solid to obtain the final this compound product.
Route 2: Reaction in Acetone
This route offers a potentially simpler, non-catalyzed alternative for the synthesis of this compound.
Materials:
-
p-Benzoquinone
-
Ethyl 3-(methylamino)-2-butenoate
-
Acetone
Procedure:
-
To a round bottom flask, add p-benzoquinone and acetone. Stir the mixture well[2][3].
-
Slowly add a solution containing ethyl 3-(methylamino)-2-butenoate dropwise to the flask[2][3].
-
Maintain the reaction mixture at a constant temperature of 30°C and continue stirring for 2 hours[2][3].
-
After the reaction is complete, remove the solvent by distillation[2][3].
-
The crude product can be purified by recrystallization from acetone[2].
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the two described synthesis routes.
Caption: Workflow for this compound Synthesis via Lewis Acid Catalysis.
Caption: Workflow for this compound Synthesis in Acetone.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mecarbinate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Mecarbinate, a key intermediate in pharmaceutical synthesis, requires careful handling and disposal due to its inherent hazardous properties. This document provides essential safety and logistical information, outlining the procedural, step-by-step guidance for the proper disposal of this compound.
I. This compound: Hazard Profile and Immediate Safety Considerations
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. This understanding informs the necessary safety precautions and underscores the importance of proper disposal.
A. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
The high toxicity to aquatic life is a critical factor in determining the appropriate disposal method. Direct release to the environment or discharge into the sanitary sewer system is strictly prohibited.
B. Chemical and Physical Properties
A summary of key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 210.0 to 214.0 °C |
| Boiling Point | 399.8 ± 37.0 °C (Predicted) |
| Solubility | ≥ 7.1mg/mL in DMSO |
Data sourced from various chemical suppliers and databases.
II. Standard Operating Procedure for this compound Disposal
The recommended and safest procedure for the disposal of this compound is through a licensed hazardous waste disposal service. Direct treatment or neutralization of this compound in a standard laboratory setting is not advised due to its complex organic structure and high aquatic toxicity. The following steps outline the process for the collection and temporary storage of this compound waste prior to professional disposal.
A. Waste Segregation and Container Selection
-
Designated Waste Stream: Establish a dedicated waste stream for this compound and other similar non-halogenated organic solids or solutions. Do not mix with other waste categories like halogenated solvents, acids, or bases.
-
Compatible Containers: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.
-
Avoid Mixing Incompatibles: Never mix this compound waste with strong acids, bases, or oxidizing agents, as this could lead to hazardous reactions.
B. Labeling and Documentation
Proper labeling is a critical safety and regulatory requirement.
-
Hazardous Waste Label: Immediately affix a "Hazardous Waste" label to the container once the first particle of this compound waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate."
-
The specific hazard characteristics: "Toxic," "Harmful if Swallowed," and "Marine Pollutant."
-
The accumulation start date (the date the first waste is added).
-
The name of the principal investigator or laboratory supervisor.
-
C. Safe Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak or spill.
-
Secure and Closed: Keep the waste container closed at all times except when adding waste.
-
Regular Inspection: Visually inspect the SAA and waste containers weekly for any signs of leaks, degradation, or improper labeling.
D. Arranging for Professional Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, or before it has been in storage for the maximum allowable time (consult your institution's EHS guidelines), contact your facility's Environmental Health & Safety department to arrange for a pickup.
-
Provide Documentation: Be prepared to provide a detailed inventory of the waste container's contents.
The following diagram illustrates the workflow for the proper management and disposal of this compound waste in a laboratory setting.
III. Experimental Protocols for Chemical Degradation (For Informational Purposes)
While in-lab treatment of this compound is not recommended, it is valuable for researchers to be aware of the advanced methodologies used for the degradation of such complex organic compounds. These methods are typically employed at industrial scale by hazardous waste treatment facilities.
A. Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).[1] These processes are particularly effective for treating wastewater containing persistent and toxic organic compounds like pharmaceutical intermediates.
Key AOP Methodologies:
-
UV/H₂O₂: This process involves the use of ultraviolet (UV) light to break down hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals.[1] These radicals then attack and break down the organic molecules.
-
Fenton and Photo-Fenton: The Fenton reaction uses hydrogen peroxide in the presence of an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The Photo-Fenton process enhances this reaction with the use of UV light.
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with organic compounds or decompose to form hydroxyl radicals.
These methods are effective in mineralizing persistent pollutants, meaning they can break them down into simpler, non-toxic compounds like carbon dioxide and water. However, they require specialized equipment and careful control of reaction conditions, making them unsuitable for a standard research laboratory setting.
B. Why Simple Neutralization is Ineffective and Unsafe
Simple acid-base neutralization is only appropriate for waste that is hazardous solely due to its corrosive properties (i.e., high or low pH). This compound's primary hazards are its oral toxicity and, most significantly, its extreme toxicity to aquatic organisms. Neutralizing any acidic or basic properties of a this compound solution would not eliminate these inherent toxic characteristics. Therefore, attempting to "treat" this compound waste in the lab via simple neutralization would still result in a hazardous waste stream that is illegal and harmful to discharge.
By adhering to the outlined procedures for professional disposal and understanding the principles behind advanced waste treatment, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the scientific community.
References
Personal protective equipment for handling Mecarbinate
A comprehensive guide to the safe handling of Mecarbinate is essential for ensuring the safety of laboratory personnel and the environment. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Adherence to proper safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure risks.
This document provides detailed procedural guidance for the handling, storage, and disposal of this compound, as well as emergency plans for accidental exposure or release.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure that the selected PPE provides adequate protection. The following are the minimum PPE requirements:
-
Eye and Face Protection : Always wear chemical safety goggles with side shields that conform to recognized standards.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : An impervious laboratory coat or clothing should be worn to prevent skin contact.[1] Ensure that shoes are fully enclosed. For tasks with a higher risk of exposure, chemical-resistant aprons or coveralls may be necessary.
-
Hand Protection : Chemical-resistant protective gloves are mandatory.[1] Since no specific glove type is universally resistant to all chemicals, consult the glove manufacturer's resistance guide to select the appropriate material and thickness for this compound. Inspect gloves for any signs of degradation or puncture before each use.
-
Respiratory Protection : A suitable respirator should be used if engineering controls, such as fume hoods, are insufficient to maintain exposure below acceptable levels, or when dust and aerosols may be generated.[1] All respiratory protection programs must comply with relevant regulatory standards, which include fit-testing and training.
Safe Handling and Storage
Proper operational procedures are crucial for minimizing the risk of exposure to this compound.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols.[1]
-
Avoid all direct contact with the substance. Do not touch the skin, eyes, or clothing.[1]
-
Refrain from eating, drinking, or smoking in areas where this compound is handled or stored.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep the substance away from direct sunlight and sources of ignition.[1]
-
It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Safety and Storage Data Summary
| Parameter | Specification | Source |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4); Acute Aquatic Toxicity (Category 1); Chronic Aquatic Toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| Occupational Exposure Limits | No specific values have been established for this product. | [1] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Emergency and Disposal Protocols
Immediate and appropriate action during an emergency is vital to mitigate potential harm.
Emergency Procedures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
-
Inhalation : Move the individual to fresh air at once. If breathing becomes difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill Response Plan
In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Don PPE : Wear the full personal protective equipment as described above, including respiratory protection.[1]
-
Containment : Prevent the spill from spreading and from entering drains or waterways.[1]
-
Absorption : For liquid spills, absorb the material using an inert, non-combustible absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontamination : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Collection and Disposal : Collect all contaminated materials (absorbent, cleaning supplies, and PPE) into a sealed, properly labeled container for hazardous waste disposal.[1]
Caption: Workflow for responding to a this compound chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Do not dispose of this compound or its solutions into the environment, such as down the drain or in regular trash.[1]
-
Collect all this compound waste, including contaminated consumables and spill cleanup materials, in designated, sealed, and clearly labeled hazardous waste containers.[1][2]
-
Dispose of the contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
